Pacidamycin 5
Description
This compound has been reported in Streptomyces coeruleorubidus with data available.
structure given in first source; isolated from Streptomyces coeruleorubidus; has anti-Pseudomonas aeruginosa activity
Properties
Molecular Formula |
C36H44N8O11 |
|---|---|
Molecular Weight |
764.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[[(2S,3S)-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(Z)-[(4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C36H44N8O11/c1-19(39-35(53)40-26(34(51)52)16-21-8-5-4-6-9-21)30(48)42-29(20(2)43(3)32(50)25(37)15-22-10-7-11-23(45)14-22)31(49)38-18-24-17-27(46)33(55-24)44-13-12-28(47)41-36(44)54/h4-14,18-20,25-27,29,33,45-46H,15-17,37H2,1-3H3,(H,38,49)(H,42,48)(H,51,52)(H2,39,40,53)(H,41,47,54)/b24-18-/t19-,20-,25-,26-,27+,29-,33+/m0/s1 |
InChI Key |
HLICYXJNAMINIS-XRMWKQQBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Pacidamycin 5 from Streptomyces coeruleorubidus: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Streptomyces coeruleorubidus as a source of Pacidamycin 5, a member of the uridyl peptide family of antibiotics. Pacidamycins are notable for their inhibition of translocase I (MraY), an essential enzyme in bacterial cell wall biosynthesis, making them a subject of interest for the development of novel antibacterial agents. This document details the biosynthesis of this compound, outlines protocols for the fermentation of S. coeruleorubidus, and describes methods for the extraction and purification of the target compound.
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces coeruleorubidus is a complex process orchestrated by a dedicated gene cluster, designated as the 'pac' cluster. This cluster encodes a series of enzymes, including non-ribosomal peptide synthetases (NRPSs) and various tailoring enzymes, that work in concert to assemble the unique chemical structure of pacidamycins.
The pacidamycin biosynthetic gene cluster from Streptomyces coeruleorubidus NRRL 18370 spans approximately 31 kb and contains 22 open reading frames (ORFs), designated pacA through pacV.[1] These genes are responsible for the synthesis of the core peptidyl-nucleoside structure. The biosynthesis involves the assembly of a peptide backbone, which is subsequently linked to a modified uridine (B1682114) nucleoside.
The peptide backbone of this compound is assembled by a series of dissociated NRPS modules. Key amino acid precursors include L-alanine, 2,3-diaminobutyric acid (DABA), and m-tyrosine. The formation of the unusual ureido linkage within the peptide chain is a notable feature of this biosynthetic pathway.
Proposed Biosynthetic Pathway of this compound
The proposed biosynthetic pathway for this compound involves the coordinated action of the "pac" enzymes. While the precise order of all steps is still under investigation, a general framework has been established. The pathway can be broadly divided into the formation of the peptide backbone, the synthesis of the modified nucleoside, and the final assembly.
Caption: Proposed biosynthetic pathway of this compound.
Fermentation of Streptomyces coeruleorubidus for this compound Production
The production of this compound is achieved through the fermentation of Streptomyces coeruleorubidus. While specific, optimized protocols for maximizing this compound yield are not extensively reported in publicly available literature, general guidelines for the cultivation of Streptomyces species can be adapted. The following tables provide a summary of reported media compositions and fermentation parameters that can serve as a starting point for process development.
Table 1: Fermentation Media for Streptomyces coeruleorubidus
| Medium Name | Composition | Reference |
| GYM Streptomyces Medium | Glucose (4.0 g/L), Yeast Extract (4.0 g/L), Malt Extract (10.0 g/L), CaCO3 (2.0 g/L), Agar (12.0 g/L for solid medium) | DSMZ Medium 65 |
| ISP2 Medium | Yeast Extract (4.0 g/L), Malt Extract (10.0 g/L), Glucose (4.0 g/L) | (Not explicitly cited for this compound, but a common Streptomyces medium) |
| Lactose Minimal Medium (Lac MM) | NH4Cl (40 mM), MgSO4 (2.4 mM), K2HPO4 (25 mM), MOPS (100 mM), FeSO4·7H2O (10 mg/L), MnCl2·4H2O (10 mg/L), ZnSO4·7H2O (10 mg/L), CaCl2 (10 mg/L), Lactose (1% w/v) | (Used for production of pacidamycin analogues) |
| Starch Nitrate Broth | Starch (10 g/L), NaNO3 (2 g/L), K2HPO4 (1 g/L), MgSO4 (0.5 g/L), NaCl (0.5 g/L), CaCO3 (3 g/L) | [2] |
Table 2: General Fermentation Parameters for Streptomyces Species
| Parameter | Recommended Range | Notes |
| Temperature | 28-30 °C | Optimal temperature for growth and secondary metabolite production in many Streptomyces species. |
| pH | 6.5 - 7.5 | Initial pH of the medium should be adjusted. Buffers like MOPS or CaCO3 can help maintain a stable pH during fermentation. |
| Agitation | 180 - 250 rpm | Provides adequate aeration and mixing in shake flask cultures. |
| Aeration | (Not specified for shake flasks) | In fermenters, maintaining dissolved oxygen (DO) levels above 20% is often critical for antibiotic production. |
| Inoculum Size | 5-10% (v/v) | A well-grown seed culture is crucial for a productive fermentation. |
| Fermentation Time | 5 - 10 days | The production of secondary metabolites like pacidamycins typically occurs in the stationary phase of growth. |
Experimental Protocol: Shake Flask Fermentation
This protocol provides a general procedure for the cultivation of S. coeruleorubidus in shake flasks. Optimization of media components and fermentation parameters is recommended to enhance the yield of this compound.
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating a suitable liquid medium (e.g., GYM Streptomyces Medium) with spores or a mycelial suspension of S. coeruleorubidus.
-
Incubate the seed culture at 28°C with agitation (220 rpm) for 48-72 hours until dense growth is observed.
-
-
Production Culture:
-
Prepare the production medium (e.g., Starch Nitrate Broth or Lac MM) in baffled Erlenmeyer flasks.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate the production flasks at 28°C with vigorous agitation (220 rpm) for 7-10 days.
-
-
Monitoring:
-
Periodically and aseptically withdraw samples to monitor cell growth (e.g., by measuring dry cell weight) and this compound production (e.g., by HPLC analysis of the culture supernatant).
-
Extraction and Purification of this compound
Table 3: General Parameters for Extraction and Purification
| Step | Method | Key Parameters | Expected Outcome |
| 1. Biomass Removal | Centrifugation or Filtration | Centrifugation at >8,000 x g; Filtration through appropriate pore size membranes. | Separation of mycelial biomass from the culture supernatant containing this compound. |
| 2. Initial Extraction | Solvent Extraction | Extraction of the supernatant with a water-immiscible organic solvent such as n-butanol or ethyl acetate.[2] | Transfer of this compound from the aqueous phase to the organic phase. |
| 3. Concentration | Rotary Evaporation | Removal of the organic solvent under reduced pressure. | A concentrated crude extract of this compound. |
| 4. Primary Purification | Adsorption Chromatography | Use of resins like Amberlite XAD or Diaion HP-20. Elution with a gradient of methanol (B129727) or acetonitrile (B52724) in water. | Removal of highly polar and non-polar impurities. |
| 5. Final Purification | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | C18 column; Gradient elution with acetonitrile/water containing a modifier like trifluoroacetic acid (TFA) or formic acid. | High-purity this compound. |
Experimental Protocol: Extraction and Purification
This protocol outlines a general workflow for the isolation of this compound. Optimization of each step is necessary to maximize recovery and purity.
-
Harvesting and Extraction:
-
At the end of the fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation (e.g., 10,000 x g for 20 minutes).
-
Extract the supernatant twice with an equal volume of n-butanol.
-
Combine the organic layers and concentrate them to dryness using a rotary evaporator.
-
-
Solid-Phase Extraction (SPE):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Load the dissolved extract onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the pacidamycins with a stepwise or linear gradient of methanol or acetonitrile in water.
-
Collect fractions and analyze for the presence of this compound by HPLC.
-
-
Preparative RP-HPLC:
-
Pool the fractions containing this compound from the SPE step and concentrate them.
-
Dissolve the concentrated sample in the initial mobile phase for HPLC.
-
Inject the sample onto a preparative C18 RP-HPLC column.
-
Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 10-60% acetonitrile over 30-40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the uridine chromophore) and collect fractions corresponding to the this compound peak.
-
Confirm the identity and purity of the collected fractions by analytical HPLC and mass spectrometry.
-
-
Final Steps:
-
Pool the pure fractions and remove the organic solvent by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a solid powder.
-
Experimental Workflows
The following diagrams illustrate the general workflows for the production and purification of this compound.
Caption: General workflow for the fermentation of S. coeruleorubidus.
Caption: General workflow for the extraction and purification of this compound.
This guide provides a foundational understanding of the production of this compound from Streptomyces coeruleorubidus. Further research and process optimization are necessary to develop a robust and high-yield production process suitable for drug development applications.
References
A Technical Guide to the Discovery, Isolation, and Biosynthesis of Pacidamycin 5
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the discovery, isolation, and biosynthesis of Pacidamycin 5, a member of the uridyl peptide family of antibiotics. Pacidamycins are notable for their selective activity against Pseudomonas aeruginosa and their unique mode of action, targeting the bacterial cell wall biosynthesis enzyme MraY.[1][2][3] This guide details the experimental protocols, quantitative data, and biosynthetic pathways associated with this promising class of natural products.
Discovery and Producing Organism
The pacidamycin complex was first isolated from the fermentation broth of Streptomyces coeruleorubidus strain AB 1183F-64.[2][4] This strain was identified from a soil sample collected in Offenburg, Germany. The producing organism is characterized by greenish-gray to blue mature spore masses and spiral-shaped spore chains. The discovery of pacidamycins was part of a broader effort to identify novel antibiotics from soil-dwelling microorganisms, a historically fruitful source of therapeutic agents.
Isolation and Structure Elucidation
The isolation of pacidamycins from the fermentation culture of S. coeruleorubidus involves a multi-step process to separate the different congeners of this antibiotic complex. The structures of these complex nucleoside peptides were determined using a combination of mass spectrometry (MS-MS) and 2D nuclear magnetic resonance (NMR) techniques. This compound is one of the congeners isolated, and its structure, along with other pacidamycins, shares a common scaffold: a 3′-deoxyuridine nucleoside linked to an N-methyl 2,3-diaminobutyric acid (DABA) residue through a 4′,5′-enamide bond. The peptide backbone is further characterized by an l-Ala linked to a C-terminal aromatic amino acid via a ureido linkage.
Quantitative Data
Initial fermentation of S. coeruleorubidus yielded low titers of pacidamycins. Through a combination of strain selection, optimization of the fermentation medium, and supplementation with constituent amino acids, a significant increase in the overall antibiotic recovery was achieved.
| Condition | Overall Antibiotic Yield (mg/liter) |
| Initial Fermentation | 1 - 2 |
| After Optimization | > 100 |
Pacidamycins exhibit a narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for other bacteria are generally high (>100 µg/ml).
| Organism | MIC Range (µg/ml) |
| Pseudomonas aeruginosa | 8 - 64 |
| Enterobacteriaceae | > 100 |
| Staphylococcus aureus | > 100 |
| Most Streptococci | > 100 |
Time-kill curve analysis showed that pacidamycin 1 is bactericidal against P. aeruginosa, causing a 3 log10 decrease in bacterial count within 4 to 6 hours at concentrations of 4 and 8 times the MIC.
Experimental Protocols
The production of pacidamycins can be carried out in a suitable fermentation medium. While the exact composition of the initial medium is not detailed in the provided results, the yield was significantly improved by supplementing the medium with the amino acid constituents of the pacidamycin structure.
A general procedure for the isolation of peptide antibiotics from bacterial cultures is as follows. Note that specific details for this compound were not fully available in the search results, so this represents a generalized workflow.
-
Cell Removal: The fermentation broth is centrifuged or filtered to remove the S. coeruleorubidus cells.
-
Extraction: The supernatant is extracted with a suitable organic solvent, such as ethyl acetate (B1210297) or butanol, to partition the pacidamycins into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to multiple rounds of chromatography for purification. This may include:
-
Silica gel chromatography.
-
Ion-exchange chromatography.
-
Reverse-phase high-performance liquid chromatography (HPLC) to separate the individual pacidamycin congeners.
-
The biosynthetic gene cluster for pacidamycins was identified through a genome mining approach.
-
Genome Sequencing: The genome of S. coeruleorubidus NRRL 18370 was sequenced using 454 shotgun sequencing.
-
Bioinformatic Analysis: The sequenced genome was searched for genes encoding nonribosomal peptide synthetases (NRPS), which are known to be involved in the biosynthesis of peptide natural products. Specific probes for enzymes involved in the synthesis of the unusual amino acid DABA were also used.
-
Gene Cluster Identification: A 31-kb gene cluster containing 22 open reading frames (ORFs), designated pacA-V, was identified as the putative pacidamycin biosynthetic gene cluster. This cluster encodes for dissociated NRPS modules and various tailoring enzymes.
-
Gene Disruption: To confirm the function of the identified gene cluster, in-frame deletions of key genes, such as pacO and pacP (encoding NRPSs), were performed. The resulting mutants were unable to produce pacidamycins, confirming the involvement of these genes in the biosynthesis.
-
Heterologous Expression: The identified gene cluster was introduced into a heterologous host, Streptomyces lividans, which then gained the ability to produce pacidamycins, further confirming the identity of the biosynthetic gene cluster.
To determine the substrate specificity of the adenylation domains of the NRPS enzymes, ATP-[32P]PPi exchange assays were performed.
-
Enzyme Purification: The adenylation domain-containing proteins (PacL, PacO, PacP, and PacU) were overexpressed in Escherichia coli and purified.
-
Assay Reaction: The assay was performed in a reaction buffer containing the purified enzyme, ATP, MgCl2, the amino acid substrate, and [32P]pyrophosphate (PPi).
-
Detection: The incorporation of [32P]PPi into ATP, which occurs in the reverse reaction of adenylation, was measured. This confirmed that PacL, PacO, and PacP activate m-Tyr, L-Ala, and diaminopropionyl-AMP, respectively, consistent with the amino acid constituents of pacidamycins.
Visualizations
Caption: Workflow for the discovery and isolation of this compound.
Caption: Proposed biosynthetic pathway for pacidamycins.
Caption: Logical workflow for identifying the pacidamycin gene cluster.
References
- 1. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. II. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. III. Microbiologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. I. Taxonomy of the producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Pacidamycin 5: A Technical Guide to its Mechanism of Action Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pacidamycin 5, a member of the uridyl peptide antibiotic family, exhibits specific and potent activity against the opportunistic pathogen Pseudomonas aeruginosa. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antibacterial action of this compound. The primary target of this antibiotic is the essential enzyme phospho-MurNAc-pentapeptide translocase (MraY), a critical component in the bacterial cell wall biosynthesis pathway. This document details the current understanding of this compound's mode of action, including its transport into the bacterial cell, its inhibitory effect on MraY, and the resulting bactericidal activity. Furthermore, this guide furnishes detailed experimental protocols for key assays and presents available quantitative data to facilitate further research and development in this area.
Introduction
Pseudomonas aeruginosa is a formidable Gram-negative bacterium responsible for a wide array of opportunistic infections, particularly in immunocompromised individuals and patients with cystic fibrosis. Its intrinsic and acquired resistance to a broad spectrum of antibiotics poses a significant challenge in clinical settings. The pacidamycins, a family of nucleoside-peptide antibiotics, have demonstrated promising and specific activity against P. aeruginosa[1][2]. This compound, a notable member of this class, functions by disrupting the integrity of the bacterial cell wall, a pathway distinct from many currently utilized antibiotics. This unique mechanism of action makes this compound and its analogues compelling candidates for the development of novel therapeutics to combat multidrug-resistant P. aeruginosa.
Mechanism of Action: A Multi-Step Process
The antibacterial activity of this compound against P. aeruginosa is a concerted process involving active transport across the bacterial membranes and subsequent inhibition of a crucial intracellular enzyme.
Cellular Uptake via Oligopeptide Permease System
Unlike many antibiotics that diffuse across the outer membrane, this compound is actively transported into the periplasm and cytoplasm of P. aeruginosa. This transport is mediated by the oligopeptide permease (Opp) system, an ATP-binding cassette (ABC) transporter responsible for the uptake of small peptides[3]. The peptide moiety of this compound mimics the natural substrates of the Opp system, facilitating its entry into the bacterial cell. This active uptake mechanism is crucial for its selective activity against P. aeruginosa.
Inhibition of MraY: The Core Mechanism
Once inside the cytoplasm, this compound exerts its bactericidal effect by inhibiting the enzyme MraY[3][4]. MraY, also known as translocase I, is an integral membrane protein that catalyzes the first committed step in the membrane-associated stage of peptidoglycan biosynthesis. Specifically, it transfers the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I[4][5]. This reaction is essential for the subsequent steps of cell wall assembly.
This compound, as a uridyl peptide antibiotic, is a structural mimic of the natural substrate of MraY, UDP-MurNAc-pentapeptide[4]. This structural similarity allows it to bind to the active site of MraY, thereby competitively inhibiting the formation of Lipid I. The disruption of peptidoglycan synthesis weakens the cell wall, leading to cell lysis and bacterial death.
Quantitative Data
The antibacterial activity of pacidamycins against P. aeruginosa has been quantified primarily through the determination of Minimum Inhibitory Concentrations (MICs). While specific data for this compound is limited in publicly available literature, the data for the pacidamycin class provides a strong indication of its potency.
Table 1: Minimum Inhibitory Concentrations (MICs) of Pacidamycins against Pseudomonas aeruginosa
| Antibiotic Class | P. aeruginosa Strain(s) | MIC Range (µg/mL) | Reference |
| Pacidamycins | Various clinical isolates | 8 - 64 | [1] |
| Pacidamycin | Wild-type PAO1 | 4 - 16 | [3] |
Table 2: MICs of Pacidamycin against Wild-Type and Resistant P. aeruginosa PAO1 Mutants
| P. aeruginosa Strain | Genotype/Phenotype | Pacidamycin MIC (µg/mL) | Reference |
| PAO1 | Wild-type | 4 - 16 | [3] |
| Type 1 Mutant | High-level resistance, opp mutation | 512 | [3] |
| Type 2 Mutant | Low-level resistance, efflux pump overexpression | 64 | [3] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of this compound against P. aeruginosa.
Materials:
-
P. aeruginosa strain of interest (e.g., PAO1)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in a suitable solvent, e.g., water or DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of P. aeruginosa into 5 mL of CAMHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the bacterial suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Antibiotic Dilution Series:
-
Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to bracket the expected MIC.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in CAMHB without antibiotic) and a negative control (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
MraY Inhibition Assay (Representative Protocol)
Materials:
-
Purified P. aeruginosa MraY enzyme (overexpressed and membrane-extracted)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 0.05% DDM)
-
UDP-MurNAc-pentapeptide (substrate)
-
Dansyl-labeled undecaprenyl phosphate (C55-P-dansyl) (fluorescent substrate)
-
This compound
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Reaction Setup:
-
In a 96-well black microtiter plate, add 2 µL of this compound at various concentrations (dissolved in a suitable solvent, e.g., DMSO). Include a solvent-only control.
-
Add 48 µL of a reaction mixture containing purified MraY enzyme and UDP-MurNAc-pentapeptide in assay buffer to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 50 µL of C55-P-dansyl in assay buffer to each well.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the increase in fluorescence using a plate reader (e.g., excitation at 340 nm, emission at 520 nm). The formation of the Lipid I-dansyl product results in an increase in fluorescence.
-
Record fluorescence readings at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time plot) for each concentration of this compound.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of MraY activity, by fitting the data to a dose-response curve.
-
Conclusion
This compound presents a promising avenue for the development of new antibiotics against the challenging pathogen Pseudomonas aeruginosa. Its unique mechanism of action, involving active uptake by the Opp system and potent inhibition of the essential enzyme MraY, distinguishes it from many existing antibacterial agents. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and its analogues. Future research should focus on obtaining more specific quantitative data for this compound, elucidating the precise molecular interactions with MraY, and exploring strategies to overcome potential resistance mechanisms.
References
- 1. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. III. Microbiologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. I. Taxonomy of the producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Level Pacidamycin Resistance in Pseudomonas aeruginosa Is Mediated by an Opp Oligopeptide Permease Encoded by the opp-fabI Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibition of Translocase I (MraY) by Pacidamycin 5: A Technical Guide
Executive Summary: The emergence of antibiotic-resistant bacteria necessitates the exploration of novel drug targets. Translocase I (MraY), an essential integral membrane enzyme in the bacterial peptidoglycan biosynthesis pathway, represents a promising, clinically unexploited target. This technical guide provides an in-depth analysis of the role of MraY as the molecular target for Pacidamycin 5, a member of the uridylpeptide class of natural product antibiotics. We detail the structure and function of MraY, the mechanism of inhibition by this compound, quantitative data on inhibitor potency, and detailed experimental protocols for assessing MraY inhibition. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antibacterial agents.
Introduction: The Imperative for New Antibacterial Targets
The bacterial cell wall is a vital structure that maintains cell integrity and shape, making its biosynthesis an excellent target for antibiotics. The peptidoglycan (PG) layer, a key component of the cell wall, is synthesized through a series of enzymatic steps. One of the most critical and highly conserved steps is catalyzed by phospho-MurNAc-pentapeptide translocase, commonly known as MraY.[1]
MraY is an integral membrane enzyme responsible for the first committed step in the membrane-associated cycle of PG synthesis.[2] Its essential role in bacterial viability, coupled with its conservation across a wide range of pathogens, makes it an attractive target for the development of new antibiotics with novel mechanisms of action.[1][3] Several classes of naturally occurring nucleoside inhibitors target MraY, including the pacidamycins, which underscores the enzyme's druggability.[2][4]
MraY: Structure and Catalytic Mechanism
MraY is an integral membrane protein that catalyzes the transfer of the soluble peptidoglycan precursor, UDP-MurNAc-pentapeptide, to the lipid carrier undecaprenyl phosphate (B84403) (C₅₅-P).[3] This reaction, which is dependent on a Mg²⁺ cofactor, forms undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, also known as Lipid I, and releases UMP.[3] Lipid I is the foundational unit for the subsequent steps of peptidoglycan synthesis on the periplasmic side of the membrane.
Crystal structures of MraY from various bacterial species have revealed a highly conserved active site located on the cytoplasmic face of the enzyme.[3][5] This site is composed of several transmembrane helices and cytoplasmic loops that create a binding pocket for both the UDP-MurNAc-pentapeptide substrate and the nucleoside inhibitors.[3]
This compound: A Uridylpeptide Inhibitor of MraY
Pacidamycins are a family of uridyl peptide antibiotics produced by Streptomyces coeruleorubidus.[4][6] They belong to the broader mureidomycin class of natural products that are known to specifically target MraY.[4][5] The core structure of these inhibitors features a uridine (B1682114) moiety, which mimics the uridine portion of the natural substrate, UDP-MurNAc-pentapeptide.[4] This structural mimicry is fundamental to their mechanism of action. Pacidamycins have demonstrated antimicrobial activity, and their unique mode of action makes them valuable leads for antibiotic development.[2]
Mechanism of MraY Inhibition by this compound
This compound functions as a competitive inhibitor of MraY. By mimicking the natural substrate, it binds to the highly conserved uridine pocket within the MraY active site.[3][7] This occupation of the active site physically blocks the binding of the endogenous substrate, UDP-MurNAc-pentapeptide, thereby halting the synthesis of Lipid I.[4] The interruption of this essential step in the peptidoglycan synthesis pathway leads to the cessation of cell wall construction, ultimately resulting in bacterial cell death. Structural studies of MraY in complex with related nucleoside inhibitors have elucidated the specific molecular interactions that stabilize the inhibitor within the active site, providing a blueprint for the rational design of new, more potent MraY inhibitors.[3][8]
Visualizing the Pathway and Inhibition
MraY-Catalyzed Step in Peptidoglycan Biosynthesis
Caption: MraY catalyzes the formation of Lipid I at the cell membrane.
Competitive Inhibition of MraY by this compound
Caption: this compound competes with the natural substrate for the MraY active site.
General Workflow for MraY Inhibition Assay
Caption: A typical workflow for determining the IC₅₀ of an MraY inhibitor.
Quantitative Analysis of MraY Inhibition
Direct IC₅₀ values for this compound are not widely published. However, pacidamycins belong to the mureidomycin class of uridylpeptide antibiotics, and studies indicate they exhibit similar activity profiles.[3] The table below presents the inhibitory potency of several well-characterized nucleoside inhibitors against MraY from Aquifex aeolicus (MraYₐₐ), a frequently used model for biochemical and structural studies.[3] The activity of this compound is expected to be within a comparable nanomolar range.
| Inhibitor | Inhibitor Class | Target Enzyme | IC₅₀ (nM) | Reference |
| 3'-hydroxymureidomycin A | Uridylpeptide | MraYₐₐ | 52 | [3] |
| Carbacaprazamycin | Liposidomycin/Caprazamycin | MraYₐₐ | 104 | [3] |
| Capuramycin | Capuramycin | MraYₐₐ | 185 | [3] |
Detailed Experimental Protocols
Two common methods for assessing MraY inhibition in vitro are the fluorescence-based assay and the Thin-Layer Chromatography (TLC) assay.
Fluorescence-Based MraY Inhibition Assay
This assay measures the formation of Lipid I by monitoring a change in fluorescence, often using a dansylated or BODIPY-labeled UDP-MurNAc-pentapeptide substrate.[7]
Materials and Reagents:
-
Purified MraY enzyme preparation (e.g., membrane fractions from an overexpressing E. coli strain).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 25 mM MgCl₂, 0.2% Triton X-100, 8% glycerol.
-
Lipid Substrate: Undecaprenyl phosphate (C₅₅-P).
-
Fluorescent Nucleotide Substrate: UDP-MurNAc-pentapeptide labeled with a fluorescent dye (e.g., Dansyl or BODIPY).
-
Test Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
384-well black polystyrene assay plates.
-
Fluorescence plate reader.
Procedure:
-
Preparation : Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <2%).
-
Reaction Mixture : In each well of the 384-well plate, add the following in order:
-
Assay Buffer.
-
Test inhibitor (this compound) or solvent control.
-
A solution containing C₅₅-P and the purified MraY enzyme.
-
-
Pre-incubation : Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Start the reaction by adding the fluorescently labeled UDP-MurNAc-pentapeptide to each well.
-
Data Acquisition : Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen fluorophore. Monitor the fluorescence signal over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 30°C).
-
Analysis : Determine the initial reaction velocity (rate of fluorescence change) for each inhibitor concentration. Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[9]
Thin-Layer Chromatography (TLC)-Based MraY Assay
This method uses a radiolabeled substrate and separates the product (Lipid I) from the unreacted substrate based on their different polarities.[10][11][12]
Materials and Reagents:
-
Purified MraY enzyme preparation.
-
Assay Buffer: As described above.
-
Lipid Substrate: Undecaprenyl phosphate (C₅₅-P).
-
Radiolabeled Nucleotide Substrate: UDP-MurNAc-pentapeptide labeled with ¹⁴C or ³H.
-
Test Inhibitor: this compound.
-
Reaction Quenching/Extraction Solvent: e.g., Butan-1-ol/pyridine/water mixture.
-
Silica (B1680970) gel TLC plates.
-
TLC Developing Solvent: e.g., Chloroform/methanol/water/ammonia in appropriate ratios.
-
Phosphorimager or autoradiography film.
Procedure:
-
Reaction Setup : In a microcentrifuge tube, combine the assay buffer, MraY enzyme, C₅₅-P, and the test inhibitor (this compound) at various concentrations.
-
Pre-incubation : Incubate the mixture for 15-30 minutes at 30°C.
-
Reaction Initiation : Add the radiolabeled UDP-MurNAc-pentapeptide to start the reaction.
-
Incubation : Continue incubating at 30°C for a defined period (e.g., 30-60 minutes).
-
Quenching and Extraction : Stop the reaction by adding the quenching/extraction solvent (e.g., butan-1-ol). Vortex vigorously to extract the lipid-soluble components (C₅₅-P and Lipid I) into the organic phase. Centrifuge to separate the phases.
-
TLC Analysis : Carefully spot a defined volume of the organic (upper) phase onto the origin of a silica gel TLC plate.
-
Chromatography : Develop the TLC plate in a chamber containing the developing solvent until the solvent front nears the top of the plate.
-
Detection and Quantification : Dry the plate and visualize the radiolabeled spots using a phosphorimager or by exposing it to autoradiography film. The more hydrophobic Lipid I product will have a higher Rf value than the unreacted substrate.
-
Analysis : Quantify the intensity of the Lipid I spot for each inhibitor concentration. Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC₅₀ value.
Conclusion and Future Directions
Translocase I (MraY) is a validated and essential target for the development of novel antibacterial agents. This compound, as a member of the uridylpeptide family of natural products, effectively inhibits MraY by acting as a competitive substrate mimic. The structural and biochemical data available for MraY and its inhibitors provide a solid foundation for structure-based drug design. Future efforts can focus on synthesizing analogs of this compound to improve potency, broaden the antibacterial spectrum, and enhance pharmacokinetic properties. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to advancing MraY-targeted antibiotic discovery.
References
- 1. MraY Inhibitors as Novel Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pacidamycin biosynthesis: identification and heterologous expression of the first uridyl peptide antibiotic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of macrocyclic nucleoside antibacterials and their interactions with MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Screening for acetylcholinesterase inhibitors from Amaryllidaceae using silica gel thin-layer chromatography in combination with bioactivity staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thin layer chromatography assay to detect laccase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of an Antibiotic: A Technical Guide to the Biosynthesis of Pacidamycin 5's Uridyl Peptide Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacidamycin 5, a member of the uridyl peptide family of antibiotics, presents a compelling scaffold for novel drug development due to its unique structure and its inhibition of the clinically unexploited target, translocase I (MraY), a crucial enzyme in bacterial cell wall biosynthesis.[1][2][3][4] Produced by Streptomyces coeruleorubidus, pacidamycins exhibit a narrow but significant spectrum of activity, notably against the opportunistic pathogen Pseudomonas aeruginosa.[2] The intricate molecular structure of pacidamycin, featuring a pseudopeptide backbone, a rare ureido linkage, and an atypical 3'-deoxyuridine (B14125) nucleoside, is the product of a fascinating and complex biosynthetic pathway. This technical guide provides an in-depth exploration of the biosynthesis of the uridyl peptide core of this compound, summarizing key enzymatic functions, experimental data, and methodologies for the scientific community.
The biosynthesis of pacidamycin is orchestrated by a compact ~31-kb gene cluster encoding 22 proteins (PacA-V). This machinery includes a highly dissociated nonribosomal peptide synthetase (NRPS) system and a suite of tailoring enzymes responsible for generating the non-proteinogenic building blocks and unique chemical linkages. Understanding this biosynthetic blueprint is paramount for efforts in combinatorial biosynthesis to generate novel pacidamycin analogs with improved therapeutic properties.
The Pacidamycin Biosynthetic Gene Cluster
The pacidamycin biosynthetic gene cluster from Streptomyces coeruleorubidus NRRL 18370 contains 22 open reading frames (ORFs), designated PacA through PacV. A significant portion of these genes encode dissociated NRPS modules and enzymes for precursor synthesis and modification.
| Gene | Proposed Function | Homology |
| pacA-B | ABC transporter components | - |
| pacC | Major facilitator transporter (efflux) | Strong sequence similarity to major facilitator transporters |
| pacD | Condensation (C) domain | NRPS C domain |
| pacE | PLP-dependent aminotransferase | Aminotransferase |
| pacF | Fe(II)/α-ketoglutarate-dependent oxygenase | Oxygenase |
| pacG | Thiolation (T) domain (PCP) | NRPS T domain |
| pacH | Thiolation (T) domain (PCP) | NRPS T domain |
| pacI | Condensation (C) domain | NRPS C domain |
| pacJ | MbtH-like protein | MbtH family |
| pacK | FAD-dependent oxidoreductase | Oxidoreductase |
| pacL | A-T-C NRPS (m-Tyr specific) | NRPS |
| pacM | Cupin-2 domain-containing isomerase | Isomerase |
| pacN | Ureido bond formation | - |
| pacO | Adenylation (A) domain (L-Ala specific) | NRPS A domain |
| pacP | A-T-TE NRPS (DABA specific) | NRPS |
| pacQ | Argininosuccinate lyase homolog | Argininosuccinate lyase |
| pacS | PLP-dependent cysteine synthase/argininosuccinate lyase fusion | Cysteine synthase, Argininosuccinate lyase |
| pacT | PLP-dependent threonine aldolase (B8822740) homolog | Threonine aldolase |
| pacU | Adenylation (A) domain (Ala specific for Pacidamycin D) | NRPS A domain |
| pacV | SAM-dependent N-methyltransferase | Methyltransferase |
Biosynthetic Pathway of the Pacidamycin Core
The assembly of the pacidamycin core can be conceptually divided into three key stages: the formation of the modified uridine (B1682114) nucleoside, the synthesis of the peptide backbone with its unique features, and the final condensation of these two moieties.
Biosynthesis of the 3'-deoxy-4',5'-enamino-uridine Moiety
The formation of the unusual uridine component proceeds in a three-step enzymatic cascade starting from uridine.
-
Oxidation: The flavin-dependent oxidoreductase PacK (also referred to as Pac11) catalyzes the oxidation of the 5'-hydroxyl group of uridine to yield uridine-5'-aldehyde.
-
Transamination: The PLP-dependent aminotransferase PacE (also referred to as Pac5) facilitates the transamination of the 5'-aldehyde, converting it to a 5'-amino group.
-
Dehydration: The Cupin-domain containing protein PacM (also referred to as Pac13) mediates a dehydration reaction to form the final 3'-deoxy-4',5'-enamino-uridine.
Assembly of the Pseudopeptide Backbone
The peptide backbone of pacidamycin is assembled by a dissociated system of NRPS enzymes. A key feature is the incorporation of the non-proteinogenic amino acid (2S, 3S)-2,3-diaminobutyric acid (DABA), which serves as a branching point in the structure.
-
DABA Synthesis: The biosynthesis of DABA is proposed to involve PacQ, PacS, and PacT, starting from L-threonine.
-
Amino Acid Activation and Thiolation: The various amino acid components are activated as aminoacyl-AMPs by dedicated adenylation (A) domains and then tethered to the phosphopantetheinyl arms of thiolation (T) or peptidyl carrier protein (PCP) domains.
-
PacL: Activates aromatic amino acids like m-tyrosine, L-phenylalanine, and L-tryptophan. This activation is dependent on the MbtH-like protein PacJ.
-
PacO: Activates L-alanine.
-
PacP: Activates DABA.
-
-
Ureido Bond Formation: A distinctive feature of pacidamycins is the ureido linkage between the alanine (B10760859) and the C-terminal aromatic amino acid. In vitro assays have demonstrated that the formation of this Ala-Phe dipeptidyl ureido linkage requires PacL, PacJ, PacN, and PacO. PacN is believed to catalyze the formation of the ureido bond itself.
-
Peptide Bond Formation and Chain Elongation: The assembly of the peptide chain is mediated by the successive action of condensation (C) domains, which catalyze the formation of peptide bonds between the aminoacyl-S-PCP donors and the aminoacyl-S-PCP acceptors.
-
N-methylation: The SAM-dependent methyltransferase PacV is responsible for the N-methylation of the DABA residue.
Final Condensation and Release
The final step in the biosynthesis of the pacidamycin core is the condensation of the fully assembled peptide backbone, tethered to a T domain (likely PacH), with the 3'-deoxy-4',5'-enamino-uridine. This reaction is catalyzed by the standalone C domain protein, PacI. PacI is notable as the first characterized C-domain enzyme that condenses a peptide and a nucleoside component. The release of the final pacidamycin molecule is likely facilitated by a thioesterase (TE) domain, possibly within PacP.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and extension of research findings. The following summarizes key methodologies employed in the study of pacidamycin biosynthesis.
Gene Disruption and Heterologous Expression
-
Objective: To confirm the involvement of specific genes in pacidamycin biosynthesis.
-
Methodology:
-
Vector Construction: A gene replacement vector is constructed containing flanking regions of the target gene and a resistance cassette.
-
Conjugation: The vector is introduced into the producer strain (S. coeruleorubidus) or a suitable heterologous host (S. lividans) via intergeneric conjugation from E. coli.
-
Selection: Double-crossover mutants are selected based on antibiotic resistance and PCR verification.
-
Metabolite Analysis: The culture broth of the mutant strain is analyzed by HPLC and mass spectrometry to detect the presence or absence of pacidamycins.
-
In Vitro Amino Acid Activation Assays
-
Objective: To determine the substrate specificity of the NRPS A domains.
-
Methodology:
-
Protein Expression and Purification: The target A domain-containing proteins (e.g., PacL, PacO, PacP) are overexpressed in E. coli and purified.
-
ATP-PPi Exchange Assay: The reaction mixture contains the purified enzyme, the amino acid substrate, ATP, and ³²P-labeled pyrophosphate (PPi).
-
Measurement: The reverse reaction (formation of ATP from AMP and PPi) is measured by the incorporation of ³²P into ATP, which is quantified by scintillation counting. This confirms the formation of the aminoacyl-AMP intermediate.
-
In Vitro Ureido Bond Formation Assay
-
Objective: To reconstitute the formation of the ureido linkage.
-
Methodology:
-
Protein Purification: PacL, PacJ, PacN, and PacO are expressed and purified.
-
Reaction: The purified enzymes are incubated with L-alanine, L-phenylalanine (or other aromatic amino acids), ATP, and CO₂/bicarbonate.
-
Analysis: The reaction products are analyzed by HPLC and mass spectrometry to detect the formation of the ureido-dipeptide.
-
Quantitative Data Summary
The following table summarizes key quantitative findings from the literature.
| Experiment | Finding | Reference |
| Heterologous Expression | Expression of the pacidamycin gene cluster in S. lividans resulted in the production of pacidamycin D and the novel pacidamycin S. | |
| Gene Deletion (ΔpacO) | Abolished pacidamycin production. | |
| Gene Deletion (ΔpacP) | Abolished pacidamycin production. | |
| Gene Deletion (ΔpacU) | Abolished production of pacidamycin D but not other pacidamycins. | |
| Precursor Directed Biosynthesis | Feeding tryptophan analogs to S. coeruleorubidus cultures resulted in the production of novel pacidamycin derivatives. 2-methyl-, 7-methyl-, 7-chloro-, and 7-bromotryptophans were incorporated more efficiently than the natural tryptophan. | |
| Fermentation Yield Improvement | Through strain selection, medium manipulation, and amino acid feeding, the overall pacidamycin recovery was increased from ~1-2 mg/L to over 100 mg/L. |
Conclusion and Future Directions
The elucidation of the pacidamycin biosynthetic pathway has unveiled a remarkable enzymatic machinery, characterized by a dissociated NRPS system and a unique set of tailoring enzymes. The in-depth understanding of this pathway, from the genetic blueprint to the function of individual enzymes, provides a robust foundation for future research. The relaxed substrate specificity of some of the biosynthetic enzymes, demonstrated through precursor-directed biosynthesis, highlights the potential for generating novel pacidamycin analogs with potentially improved pharmacological properties. Future work will likely focus on the detailed mechanistic characterization of the key enzymes, particularly those involved in ureido bond formation and the final peptide-nucleoside condensation. This knowledge will be instrumental in harnessing the full potential of this biosynthetic pathway for the rational design and production of next-generation antibiotics.
References
- 1. Pacidamycin biosynthesis: identification and heterologous expression of the first uridyl peptide antibiotic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revealing the first uridyl peptide antibiotic biosynthetic gene cluster and probing pacidamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Unveiling the Pacidamycin 5 Biosynthetic Machinery: A Technical Guide to Gene Cluster Identification and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the biosynthetic gene cluster responsible for producing pacidamycin 5, a potent uridyl peptide antibiotic. Pacidamycins exhibit a narrow but significant spectrum of activity, notably against the opportunistic pathogen Pseudomonas aeruginosa. They function by inhibiting translocase I (MraY), an essential enzyme in bacterial cell wall biosynthesis, making them attractive candidates for novel antibiotic development.[1] This document details the genetic organization of the pacidamycin biosynthetic gene cluster, the proposed biosynthetic pathway, and the experimental protocols utilized for its identification and functional analysis.
The Pacidamycin Biosynthetic Gene Cluster: A Genetic Blueprint
The pacidamycin biosynthetic gene cluster from Streptomyces coeruleorubidus was identified through a combination of genome sequencing and bioinformatic analysis.[2] The cluster spans approximately 31 kilobases (kb) and comprises 22 open reading frames (ORFs), designated pacA through pacV.[2][3] The genetic architecture reveals a fascinating assembly of dissociated nonribosomal peptide synthetase (NRPS) modules and a suite of tailoring enzymes responsible for the unique structural features of pacidamycins.
Table 1: Genes and Proposed Functions in the Pacidamycin Biosynthetic Gene Cluster
| Gene | Proposed Function | Domain Architecture/Homology |
| pacA | Thioesterase (TE) | NRPS TE domain |
| pacB | Hypothetical protein | - |
| pacC | MFS transporter | Major Facilitator Superfamily |
| pacD | Hypothetical protein | - |
| pacE | Thiolation (T) domain | Stand-alone NRPS T domain |
| pacF | Condensation (C) domain | Stand-alone NRPS C domain |
| pacG | Adenylation (A) domain | Stand-alone NRPS A domain |
| pacH | Thiolation (T) domain | Stand-alone NRPS T domain |
| pacI | Condensation (C) domain | Stand-alone NRPS C domain |
| pacJ | MbtH-like protein | Accessory protein for NRPS function |
| pacK | Hypothetical protein | - |
| pacL | NRPS module | C-A-T domains |
| pacM | Hypothetical protein | - |
| pacN | NRPS module | C-T domains |
| pacO | NRPS module | A-T domains |
| pacP | NRPS module | A-T domains |
| pacQ | L-threonine dehydrogenase | DABA biosynthesis |
| pacR | Hypothetical protein | - |
| pacS | Argininosuccinate lyase-like | DABA biosynthesis |
| pacT | Diaminopropionate acetyltransferase-like | DABA biosynthesis |
| pacU | NRPS A domain | Stand-alone NRPS A domain |
| pacV | N-methyltransferase | N-methylation of DABA |
This table is a compilation of data from multiple sources.
The Biosynthetic Pathway: A Discontinuous Assembly Line
The biosynthesis of pacidamycin is a complex process orchestrated by a series of enzymes acting in a coordinated, yet physically separated, manner. The pathway can be conceptually divided into the formation of precursor molecules, peptide backbone assembly by a dissociated NRPS system, and subsequent tailoring reactions.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols for Gene Cluster Analysis
The identification and functional characterization of the pacidamycin gene cluster were achieved through a series of key molecular biology and biochemical experiments.
Gene Cluster Identification Workflow
The workflow for identifying the pacidamycin biosynthetic gene cluster involved both traditional and in silico methods.
References
- 1. Revealing the first uridyl peptide antibiotic biosynthetic gene cluster and probing pacidamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Structural Elucidation of Pacidamycin 5 and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural elucidation of Pacidamycin 5, a member of the uridyl peptide family of antibiotics, and its subsequently developed analogs. Pacidamycins are notable for their specific activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen. They function by inhibiting translocase I (MraY), a clinically unexploited enzyme essential for bacterial cell wall biosynthesis. The complex and unusual structure of these molecules, featuring nonproteinogenic amino acids, a doubly inverted peptide chain, and a unique nucleoside linkage, has necessitated a combination of advanced analytical techniques for its determination.
Core Structure of this compound
This compound is a nucleoside peptide antibiotic produced by the bacterium Streptomyces coeruleorubidus. The foundational structural work, which utilized a combination of tandem mass spectrometry (MS-MS) and two-dimensional nuclear magnetic resonance (2D NMR) techniques, established a complex scaffold.[1] Key structural features include:
-
A 3′-deoxyuridine nucleoside linked to the peptide backbone via a unique 4′,5′-enamide bond.
-
The nonproteinogenic amino acid (2S,3S)-N-methyl-2,3-diaminobutyric acid (DABA) , which serves as a central branching point.
-
A peptide chain that reverses direction twice, involving a β-peptide linkage and an internal ureido bond.
-
Variable N-terminal and C-terminal amino acid residues, which define the different congeners of the pacidamycin family.
Methodologies for Structural Elucidation
The definitive structure of this compound and its analogs was established through a multi-faceted approach combining isolation, mass spectrometry, and advanced NMR spectroscopy.
Experimental Protocols
2.1.1 Fermentation and Isolation
The production and isolation of pacidamycins from Streptomyces coeruleorubidus is the initial critical step.
-
Organism and Fermentation: The producing organism, Streptomyces coeruleorubidus (e.g., strain AB 1183F-64), is cultured in a suitable fermentation medium. Initial yields were reported to be low (1-2 mg/liter), but were significantly increased to over 100 mg/liter through strain selection, medium optimization, and the supplementation of the medium with constituent amino acids to direct biosynthesis.
-
Isolation and Purification: A novel class of antibiotics was isolated from cultures of Streptomyces coeruleorubidus strain AB 1183F-64.[1] The purification protocol typically involves:
-
Harvesting: Separation of the mycelial biomass from the fermentation broth.
-
Extraction: Extraction of the active compounds from the broth using techniques like liquid-liquid extraction or solid-phase extraction.
-
Chromatography: A multi-step chromatographic process is employed for purification. This often includes:
-
Ion-Exchange Chromatography: To separate compounds based on charge.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate the pacidamycin congeners based on hydrophobicity, yielding the pure compounds.
-
-
2.1.2 Mass Spectrometry (MS)
Tandem mass spectrometry (MS-MS) was fundamental in determining the molecular weight and amino acid sequence of the peptide chain.
-
Ionization: Electrospray ionization (ESI) is commonly used to generate protonated molecular ions [M+H]+ of the pacidamycins.
-
Fragmentation Analysis: Collision-Induced Dissociation (CID) is used to fragment the parent ion. The resulting product ions reveal the sequence of amino acids. Key fragmentation patterns for peptides include the formation of b- and y-ions from cleavage of the peptide amide bonds, allowing for the sequential determination of the amino acid residues. The unique ureido linkage and other modifications result in characteristic neutral losses and fragment ions that must be carefully interpreted to reconstruct the molecule.
2.1.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 2D NMR, was essential for elucidating the detailed stereochemistry and connectivity of the atoms.
-
Sample Preparation: A purified sample of the pacidamycin congener (e.g., 1-5 mg) is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
-
1D NMR (¹H and ¹³C):
-
¹H NMR provides information on the number and environment of protons, including chemical shifts and coupling constants (J-values) that reveal dihedral angles between adjacent protons.
-
¹³C NMR provides information on the carbon skeleton of the molecule.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to establish spin systems within individual amino acid residues and the sugar moiety.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is highly effective for identifying complete amino acid residues.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the assignment of carbon resonances based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is crucial for connecting the individual building blocks (amino acids, nucleoside) to assemble the final structure. For instance, HMBC correlations would link protons on one amino acid to carbonyl carbons of the adjacent residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing information about the 3D conformation and stereochemistry of the molecule.
-
Data Presentation: this compound Structure
The structural elucidation culminates in the complete assignment of all proton and carbon signals in the NMR spectra. While the full dataset from the original 1989 publication is not reproduced here, the following table illustrates the expected format for such data, which is essential for verification and future research.
Table 1: Representative ¹H and ¹³C NMR Data for Key Moieties in Pacidamycin Analogs (Note: This table is illustrative. Complete assignments for this compound were established by Chen et al., 1989 using 2D NMR techniques.[1])
| Position | Moiety | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δн, ppm) | Multiplicity / Coupling Constant (J, Hz) |
| 5 | Uridine | - | 5.80 | d, J = 8.0 |
| 6 | Uridine | - | 7.75 | d, J = 7.9 |
| 1' | Uridine | - | 5.70 | d, J = 6.0 |
| 2' | Uridine | - | 5.10 | d, J = 2.0 |
| Cα | L-Alanine | ~50-55 | ~4.0-4.5 | m |
| Cβ | L-Alanine | ~15-20 | ~1.3-1.5 | d, J ≈ 7.0 |
| Cα | m-Tyrosine | ~55-60 | ~4.2-4.7 | m |
| Cβ | m-Tyrosine | ~35-40 | ~2.8-3.2 | m |
| Cα | Phenylalanine | ~55-60 | ~4.5-4.8 | m |
| Cβ | Phenylalanine | ~35-40 | ~3.0-3.3 | m |
Structural Elucidation of Pacidamycin Analogs
The flexible biosynthetic machinery of S. coeruleorubidus has been exploited to generate novel pacidamycin analogs.
4.1 Precursor-Directed Biosynthesis
By feeding analogs of the natural amino acid precursors (e.g., tryptophan) to the fermentation culture, new pacidamycins have been produced. The biosynthetic pathway shows remarkable flexibility, incorporating halogenated and methylated amino acids. The structural elucidation of these new analogs follows the same principles as for the parent compound, with comparative MS and NMR analysis to confirm the incorporation and location of the modified precursor. For example, feeding with 7-chlorotryptophan (B86515) results in the production of 7-chloropacidamycin, confirmed by a molecular ion peak shift in the mass spectrum and analysis of the aromatic region in the ¹H NMR spectrum.
4.2 Semisynthesis and Chemical Derivatization
Chemical methods have also been used to create analogs. A notable example is the use of a Pictet-Spengler reaction on pacidamycins containing an N-terminal meta-tyrosine. Reacting pacidamycin 4 with various aryl-aldehydes generated a series of derivatives. The structures of these new compounds were confirmed by LC-HRMS and NMR spectroscopy, with 2D NMR experiments like NOESY being used to establish the relative stereochemistry of the newly formed chiral centers.
Visualized Workflows and Pathways
General Workflow for Structural Elucidation
The following diagram outlines the logical flow from production to final structure determination.
Caption: General workflow for the isolation and structural elucidation of pacidamycins.
Biosynthesis of the Pacidamycin Core
The biosynthesis of pacidamycins involves a highly dissociated nonribosomal peptide synthetase (NRPS) system. The identified pac gene cluster encodes the enzymes responsible for assembling the molecule.
Caption: Simplified biosynthetic pathway for the Pacidamycin scaffold assembly.
Workflow for Precursor-Directed Biosynthesis of Analogs
This diagram illustrates the process of generating and identifying new pacidamycin analogs by feeding modified precursors.
References
The Antibacterial Spectrum of Pacidamycin 5 Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacidamycin 5 belongs to the pacidamycin class of nucleoside-peptide antibiotics. These natural products have garnered interest for their specific activity against certain Gram-negative bacteria, particularly Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the current understanding of the antibacterial spectrum of pacidamycins, with a focus on their activity against Gram-negative bacteria. Due to a notable lack of publicly available data specifically for this compound, this guide will draw upon the broader knowledge of the pacidamycin class and its derivatives to infer the likely properties of this compound. The mechanism of action, detailed experimental protocols for susceptibility testing, and a visual representation of the experimental workflow are also presented.
Antibacterial Spectrum and Efficacy
The pacidamycin class of antibiotics is recognized for its narrow and highly specific spectrum of activity, primarily targeting Pseudomonas aeruginosa.[1] For most other Gram-negative bacteria, such as those belonging to the Enterobacteriaceae family, the minimum inhibitory concentrations (MICs) are generally high, often exceeding 100 µg/mL, which suggests a lack of clinically significant activity.[1]
While specific quantitative data for this compound is scarce in the reviewed literature, the available information for the pacidamycin complex provides valuable insights.
Table 1: In Vitro Activity of Pacidamycins and Related Compounds Against Gram-Negative Bacteria
| Compound Class | Bacterial Species | MIC Range (µg/mL) | Reference |
| Pacidamycins | Pseudomonas aeruginosa | 8 - 64 | [1] |
| Pacidamycins | Enterobacteriaceae | >100 | [1] |
| Synthetic Dihydropacidamycins | Escherichia coli (wild-type and resistant) | 4 - 8 | [2] |
It is important to note that resistance to pacidamycins in P. aeruginosa can emerge at a relatively high frequency.[3]
Mechanism of Action
Pacidamycins exert their antibacterial effect by inhibiting the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY).[4][5] MraY is an essential integral membrane enzyme in bacteria that catalyzes a crucial step in the synthesis of peptidoglycan, a major component of the bacterial cell wall. Specifically, MraY facilitates the transfer of the peptidoglycan precursor, N-acetylmuramoyl-pentapeptide, from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I. By inhibiting MraY, pacidamycins block the synthesis of the bacterial cell wall, leading to cell lysis and death.
References
- 1. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. III. Microbiologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic dihydropacidamycin antibiotics: a modified spectrum of activity for the pacidamycin class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Level Pacidamycin Resistance in Pseudomonas aeruginosa Is Mediated by an Opp Oligopeptide Permease Encoded by the opp-fabI Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Pacidamycin 5 MraY Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phospho-MurNAc-pentapeptide translocase (MraY) is a critical integral membrane enzyme in the bacterial peptidoglycan biosynthesis pathway. It catalyzes the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I. This step is essential for bacterial cell wall formation, making MraY an attractive target for the development of novel antibiotics. Pacidamycins are a class of uridyl peptide antibiotics that inhibit MraY, thereby blocking bacterial cell wall synthesis.[1][2] This document provides a detailed protocol for an in vitro MraY inhibition assay using Pacidamycin 5, based on a fluorescence detection method.
MraY Signaling Pathway and Inhibition by Pacidamycin
MraY is the first membrane-bound enzyme in the lipid cycle of peptidoglycan synthesis. The enzyme translocates the soluble precursor, UDP-MurNAc-pentapeptide, to the lipid carrier C55-P on the cytoplasmic side of the membrane. This reaction is magnesium-dependent. The product, Lipid I, is subsequently utilized by MurG to form Lipid II, which is then flipped across the membrane to the periplasmic space for incorporation into the growing peptidoglycan layer.
Pacidamycins, as uridyl peptide antibiotics, act as inhibitors of MraY. They bind to the cytoplasmic face of MraY, interfering with its catalytic activity.[3] This inhibition blocks the formation of Lipid I, thereby halting the entire peptidoglycan synthesis cascade and ultimately leading to bacterial cell death.
Caption: MraY catalyzes the formation of Lipid I from UDP-MurNAc-pentapeptide and C55-P. This compound inhibits this step.
Quantitative Data: MraY Inhibition
| Inhibitor | Target Organism/Enzyme Source | IC50 (µM) | Reference |
| Tunicamycin | Escherichia coli MraY | ~0.1 | [3](--INVALID-LINK--) |
| Muraymycin D2 | Aquifex aeolicus MraY (MraYAA) | ~0.052 | [3](--INVALID-LINK--) |
| Capuramycin | Aquifex aeolicus MraY (MraYAA) | 0.185 | [3](--INVALID-LINK--) |
| Carbacaprazamycin | Aquifex aeolicus MraY (MraYAA) | 0.104 | [3](--INVALID-LINK--) |
| 3'-hydroxymureidomycin A | Aquifex aeolicus MraY (MraYAA) | 0.052 | [3](--INVALID-LINK--) |
Experimental Protocol: Fluorescence-Based MraY Inhibition Assay
This protocol is adapted from established fluorescence-based MraY assays and is suitable for determining the inhibitory activity of compounds like this compound. The assay relies on the use of a fluorescently labeled substrate, UDP-MurNAc-Nɛ-dansylpentapeptide, which upon conversion to the lipid-soluble product, dansylated Lipid I, exhibits an increase in fluorescence intensity due to the change in the microenvironment of the dansyl group.
Materials and Reagents
-
Purified MraY enzyme (e.g., from E. coli overexpressing strain)
-
This compound (or other test inhibitors)
-
UDP-MurNAc-Nɛ-dansylpentapeptide (fluorescent substrate)
-
Undecaprenyl phosphate (C55-P)
-
Triton X-100
-
HEPES buffer (pH 7.5)
-
MgCl₂
-
KCl
-
DMSO (for dissolving inhibitors)
-
96-well or 384-well black microplates (for fluorescence reading)
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~520 nm)
Experimental Workflow
Caption: Workflow for the MraY fluorescence-based inhibition assay.
Detailed Procedure
-
Reagent Preparation:
-
Prepare an assay buffer containing 50 mM HEPES (pH 7.5), 100 mM KCl, 20 mM MgCl₂, and 0.1% (v/v) Triton X-100.
-
Prepare a stock solution of MraY enzyme in a suitable buffer. The final concentration in the assay will need to be optimized but is typically in the range of 50-200 ng/µL.
-
Prepare a stock solution of C55-P in a suitable organic solvent (e.g., chloroform:methanol 2:1) and evaporate the solvent before resuspending in the assay buffer containing Triton X-100 by sonication. The final concentration in the assay is typically 50 µM.
-
Prepare a stock solution of UDP-MurNAc-Nɛ-dansylpentapeptide in assay buffer. The final concentration in the assay is typically 10 µM.
-
Prepare a stock solution of this compound in DMSO. Create a dilution series to determine the IC50 value.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
MraY enzyme
-
C55-P
-
-
Add 1 µL of this compound dilution (or DMSO for the control wells) to the respective wells.
-
Mix gently and pre-incubate the plate at room temperature for 15-30 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding UDP-MurNAc-Nɛ-dansylpentapeptide to all wells.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 340 nm and emission at approximately 520 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank))
-
Fluorescence_inhibitor: Fluorescence from wells with this compound.
-
Fluorescence_control: Fluorescence from wells with DMSO (no inhibitor).
-
Fluorescence_blank: Fluorescence from wells without the enzyme.
-
-
Plot the % inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Logical Relationship of Assay Components
Caption: Relationship between components in the MraY inhibition assay.
References
- 1. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Precursor-Directed Biosynthesis to Generate Novel Pacidamycin 5 Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pacidamycins are a class of uridyl peptide antibiotics that function by inhibiting translocase I (MraY), a crucial enzyme in bacterial cell wall biosynthesis. This mechanism of action makes them attractive candidates for the development of new antibiotics, particularly against Gram-negative pathogens like Pseudomonas aeruginosa. Precursor-directed biosynthesis is a powerful technique that leverages the substrate flexibility of the native biosynthetic machinery to generate novel analogs of natural products. This application note provides a detailed protocol for the generation of novel Pacidamycin 5 analogs by feeding various tryptophan precursors to the producing organism, Streptomyces coeruleorubidus. The biosynthetic machinery of S. coeruleorubidus has been shown to exhibit a relaxed substrate specificity, allowing for the incorporation of a variety of tryptophan analogs.[1] This document outlines the fermentation, precursor feeding, extraction, purification, and quantification of these novel analogs.
Introduction
The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with new mechanisms of action. Pacidamycins, produced by Streptomyces coeruleorubidus, represent a promising class of antibiotics due to their inhibition of the clinically unexploited target, translocase I.[1] The complex structure of pacidamycins, which includes a uridyl peptide backbone, presents challenges for total chemical synthesis. Precursor-directed biosynthesis offers a viable alternative for generating structural diversity by supplying analogs of the natural building blocks to the fermentation culture.
This technique has been successfully applied to pacidamycin biosynthesis, where the natural tryptophan precursor can be replaced by various analogs.[1] Notably, the incorporation of certain halogenated and methylated tryptophans has been shown to result in the production of the corresponding pacidamycin analogs, in some cases at higher titers than the natural pacidamycin.[1] This opens up possibilities for creating a library of novel pacidamycin analogs with potentially improved pharmacokinetic properties or enhanced biological activity. Furthermore, the introduction of functionalities like halogens can provide chemical handles for further semi-synthetic modifications.[1]
This document provides detailed methodologies for the key experiments involved in the precursor-directed biosynthesis of this compound analogs, from the cultivation of S. coeruleorubidus to the analysis of the final products.
Data Presentation
The following table summarizes the relative production of this compound analogs when feeding different tryptophan precursors. The data is compiled from literature reports and is presented to illustrate the potential of this technique.
| Precursor Fed (Tryptophan Analog) | This compound Analog Produced | Relative Production vs. This compound |
| L-Tryptophan (Natural Precursor) | This compound | 100% |
| 2-Methyltryptophan | 2-Methyl-pacidamycin 5 | >100% |
| 7-Methyltryptophan | 7-Methyl-pacidamycin 5 | >100% |
| 7-Chlorotryptophan | 7-Chloro-pacidamycin 5 | >100% |
| 7-Bromotryptophan | 7-Bromo-pacidamycin 5 | >100% |
| 4-Methyltryptophan | 4-Methyl-pacidamycin 5 | Low Incorporation |
| 5-Methyltryptophan | 5-Methyl-pacidamycin 5 | Low Incorporation |
| 6-Methyltryptophan | 6-Methyl-pacidamycin 5 | No Incorporation |
Note: The relative production levels are qualitative and based on published observations. Quantitative yields can be determined using the analytical protocols described below.
Experimental Protocols
Culture and Fermentation of Streptomyces coeruleorubidus
This protocol describes the cultivation of Streptomyces coeruleorubidus for the production of pacidamycins.
Materials:
-
Streptomyces coeruleorubidus type strain (e.g., DSM 40145)
-
GYM Streptomyces Medium (DSMZ Medium 65):
-
Glucose: 4.0 g/L
-
Yeast Extract: 4.0 g/L
-
Malt Extract: 10.0 g/L
-
CaCO₃: 2.0 g/L
-
Agar (B569324) (for solid medium): 20.0 g/L
-
Distilled Water: 1 L
-
Adjust pH to 7.2 before autoclaving.
-
-
Production Medium (based on high-yield daunorubicin (B1662515) production medium for S. coeruleorubidus):
-
Glucose: 10.0 g/L
-
Corn Starch: 50.0 g/L
-
Corn Steep Liquor: 20.0 g/L
-
Wheat Gluten: 10.0 g/L
-
Ammonium Sulfate: 10.0 g/L
-
Dipotassium Phosphate: 5.0 g/L
-
Ferrous Sulfate: 1.0 g/L
-
Sodium Chloride: 0.5 g/L
-
Calcium Carbonate: 3.0 g/L
-
Antifoam agent: 0.3 g/L
-
Distilled Water: 1 L
-
Adjust pH to 7.0-7.5 before autoclaving.
-
Procedure:
-
Strain Revival: Revive the lyophilized culture of S. coeruleorubidus according to the supplier's instructions using GYM Streptomyces agar plates. Incubate at 28°C until sporulation is observed (typically 7-10 days).
-
Seed Culture Preparation: Inoculate a 250 mL flask containing 50 mL of liquid GYM Streptomyces medium with a loopful of spores from the agar plate. Incubate at 28°C on a rotary shaker at 200 rpm for 2-3 days until a dense culture is obtained.
-
Production Culture: Inoculate a 2 L flask containing 500 mL of the production medium with 25 mL of the seed culture (5% v/v). Incubate at 28°C on a rotary shaker at 200 rpm for 7-10 days.
Precursor Feeding
This protocol outlines the preparation and addition of tryptophan analog precursors to the fermentation culture.
Materials:
-
Tryptophan analogs (e.g., 2-methyltryptophan, 7-chlorotryptophan)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Precursor Stock Solution Preparation: Prepare a 100 mM stock solution of each tryptophan analog in DMSO.
-
Sterilization: Sterilize the stock solutions by passing them through a 0.22 µm syringe filter.
-
Feeding: After 48 hours of growth of the production culture, add the precursor stock solution to a final concentration of 1 mM.
-
Control: For the control fermentation to produce natural this compound, add an equivalent volume of sterile DMSO.
-
Incubation: Continue the fermentation for an additional 5-8 days.
Extraction of Pacidamycin Analogs
This protocol describes the extraction of the produced pacidamycin analogs from the fermentation broth.
Materials:
-
Fermentation broth
-
Amberlite XAD-16 resin
-
Acetone
-
Rotary evaporator
Procedure:
-
Resin Adsorption: At the end of the fermentation, add Amberlite XAD-16 resin (5% w/v) to the culture broth and stir for 2 hours at room temperature to adsorb the pacidamycin analogs.
-
Resin Collection: Collect the resin by filtration through a cheesecloth or a coarse sintered glass funnel.
-
Elution: Wash the collected resin with water to remove salts and polar impurities. Elute the pacidamycin analogs from the resin with a 1:1 mixture of methanol and acetone.
-
Concentration: Concentrate the eluate to dryness using a rotary evaporator to obtain the crude extract.
Purification of Pacidamycin Analogs by HPLC
This protocol provides a general method for the purification of pacidamycin analogs using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude extract
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Preparative C18 reverse-phase HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)
Procedure:
-
Sample Preparation: Dissolve the crude extract in a minimal amount of methanol.
-
HPLC System:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient from 10% to 60% Mobile Phase B over 40 minutes.
-
Flow Rate: 15 mL/min
-
Detection: UV at 260 nm.
-
-
Injection and Fraction Collection: Inject the dissolved crude extract onto the equilibrated HPLC column. Collect fractions corresponding to the major peaks.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC-MS.
-
Lyophilization: Lyophilize the pure fractions to obtain the purified pacidamycin analogs as a white powder.
Quantification of Pacidamycin Analogs by LC-MS
This protocol describes the quantification of the produced pacidamycin analogs using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Purified pacidamycin analogs
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Analytical C18 reverse-phase LC column (e.g., 5 µm particle size, 150 x 4.6 mm)
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of the purified pacidamycin analog in methanol at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
LC-MS System:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.5 mL/min
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Monitor the [M+H]⁺ ion for each analog.
-
-
Analysis: Inject the standard solutions and the crude extracts from the fermentations into the LC-MS system.
-
Quantification: Construct a standard curve by plotting the peak area against the concentration of the standard solutions. Use the standard curve to determine the concentration of the pacidamycin analog in the crude extracts.
Visualizations
Experimental Workflow
Caption: Experimental workflow for precursor-directed biosynthesis of pacidamycin analogs.
Pacidamycin Biosynthesis and Precursor Incorporation
Caption: Precursor incorporation into the pacidamycin scaffold by the native biosynthetic machinery.
Logical Relationship of Experimental Steps
Caption: Logical flow of the experimental procedure.
References
Application Notes and Protocols for the Heterologous Expression of the Pacidamycin Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the heterologous expression of the pacidamycin gene cluster, a key step in the discovery and development of novel uridyl peptide antibiotics. Pacidamycins are potent inhibitors of the bacterial enzyme translocase MraY, a critical and clinically untargeted enzyme in cell wall biosynthesis, making them attractive candidates for new antibiotic development.[1][2][3] The native producer, Streptomyces coeruleorubidus, can have its pacidamycin production significantly increased through strain selection and media optimization.[4] However, heterologous expression in a well-characterized host like Streptomyces lividans facilitates genetic manipulation, pathway engineering, and potentially higher yields of these valuable compounds.[5]
The pacidamycin biosynthetic gene cluster, spanning approximately 31 kb, encodes 22 proteins (PacA-V). These include a highly dissociated set of nonribosomal peptide synthetase (NRPS) modules and various tailoring enzymes responsible for the assembly of the unique pacidamycin scaffold. This document outlines the key experimental protocols, presents relevant data in a structured format, and provides visual diagrams to illustrate the workflow and biosynthetic pathway.
Quantitative Data Summary
The following tables summarize key quantitative data related to the pacidamycin gene cluster and its expression.
Table 1: Genes of the Pacidamycin Biosynthetic Gene Cluster and Their Putative Functions.
| Gene | Putative Function |
| PacA-V | A total of 22 proteins encoded within the ~31 kb gene cluster. |
| 8 ORFs | Encode dissociated NRPS modules (4 adenylation, 4 thiolation, 3 condensation, 1 thioesterase domains). |
| PacP, PacO | Essential NRPSs for pacidamycin biosynthesis, confirmed by gene deletion. |
| PacL | NRPS involved in the activation of m-Tyr, L-Ala, and diaminopropionyl-AMP. |
| PacJ, PacN | Involved in the formation of the unusual Ala4-Phe5 dipeptidyl ureido linkage. |
| PacQ | Plays a significant role in biosynthesis; its disruption reduces pacidamycin yield to <1%. |
| PacV | Putative S-adenosylmethionine (SAM)-dependent N-methyltransferase for DABA N-methylation. |
| dab genes | A subcluster is likely involved in the biosynthesis of the nonproteinogenic amino acid 2,3-diaminobutyric acid (DABA). |
Table 2: Pacidamycin Production Data.
| Strain/Condition | Product(s) | Production Level | Reference |
| Streptomyces coeruleorubidus (Wild Type, initial) | Pacidamycin complex | ~1-2 mg/L | |
| Streptomyces coeruleorubidus (Optimized) | Pacidamycin complex | >100 mg/L | |
| Streptomyces lividans (Heterologous host) | Pacidamycin D and Pacidamycin S | Production confirmed | |
| S. coeruleorubidus ΔpacQ | Pacidamycin complex | <1% of wild type |
Experimental Protocols
The following protocols are generalized from methodologies reported in the literature and provide a framework for the heterologous expression of the pacidamycin gene cluster.
Protocol 1: Identification and Cloning of the Pacidamycin Gene Cluster
This protocol describes the initial steps of identifying and isolating the gene cluster from the native producer, Streptomyces coeruleorubidus.
1. Genomic DNA Library Construction: a. Isolate high-molecular-weight genomic DNA from S. coeruleorubidus. b. Partially digest the genomic DNA with a suitable restriction enzyme (e.g., Sau3AI). c. Ligate the digested DNA into a cosmid vector (e.g., SuperCos1) and package it into lambda phage particles. d. Transduce E. coli with the phage particles to generate a cosmid library.
2. Library Screening: a. Design degenerate PCR primers targeting conserved regions of NRPS adenylation (A) domains. b. Perform PCR on pools of cosmid DNA from the library. c. Sequence the positive PCR products to identify cosmids containing NRPS genes.
3. Cosmid Sequencing and Analysis: a. Sequence the full insert of the identified positive cosmid. b. Assemble the sequence and perform bioinformatic analysis to identify the full biosynthetic gene cluster, annotating the open reading frames (ORFs).
Protocol 2: Construction of the Heterologous Expression Vector
This protocol outlines the construction of a vector for expressing the pacidamycin gene cluster in a heterologous host.
1. Subcloning the Gene Cluster: a. Subclone the entire ~31 kb pacidamycin gene cluster from the identified cosmid into a suitable Streptomyces expression vector (e.g., a vector with an integrative element like φC31 and a constitutive promoter like ermEp*). b. Alternatively, use in vivo recombination techniques in yeast (Transformation-Associated Recombination - TAR) or E. coli (Red/ET recombination) for direct cloning and vector construction.
2. Vector Verification: a. Verify the integrity of the cloned gene cluster in the expression vector through restriction digestion and sequencing.
Protocol 3: Heterologous Expression in Streptomyces lividans
This protocol details the introduction of the expression vector into the heterologous host and subsequent fermentation.
1. Transformation of S. lividans: a. Prepare protoplasts of S. lividans. b. Transform the protoplasts with the expression vector containing the pacidamycin gene cluster. c. Select for transformants on appropriate antibiotic-containing regeneration media.
2. Fermentation: a. Inoculate a seed culture of the recombinant S. lividans strain in a suitable liquid medium (e.g., TSB). b. After sufficient growth, inoculate a production culture in a pacidamycin production medium. c. Incubate the production culture with shaking at an appropriate temperature for several days.
3. Analysis of Pacidamycin Production: a. Extract the secondary metabolites from the culture broth and mycelium using a suitable organic solvent (e.g., ethyl acetate). b. Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to detect the presence of pacidamycins. c. Compare the retention times and mass spectra with authentic standards of pacidamycins if available.
Visualizations
The following diagrams illustrate key aspects of the heterologous expression of the pacidamycin gene cluster.
Caption: Experimental workflow for heterologous expression of the pacidamycin gene cluster.
Caption: Simplified proposed biosynthetic pathway of pacidamycin.
Caption: Logical relationships of components in the heterologous expression system.
References
- 1. pnas.org [pnas.org]
- 2. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. I. Taxonomy of the producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revealing the first uridyl peptide antibiotic biosynthetic gene cluster and probing pacidamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Screening Protocols for Pacidamycin 5 Analog Bioactivity: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for screening the bioactivity of Pacidamycin 5 analogs, focusing on their potential as antimicrobial and anticancer agents. The methodologies outlined below are essential for the preliminary evaluation of novel synthetic or semi-synthetic Pacidamycin derivatives.
Data Presentation: Bioactivity of Pacidamycin Analogs
The following tables summarize the quantitative bioactivity data for this compound and its analogs.
Table 1: Antimicrobial Activity of Pacidamycin Analogs against Pseudomonas aeruginosa
| Compound | Modification | Test Strain | MIC (µg/mL) | Reference |
| Pacidamycin 1 | Natural Product | P. aeruginosa | 8 - 64 | [1] |
| Pacidamycin D | Natural Product | P. aeruginosa | 4 - 16 | [2] |
| Dihydropacidamycins | Synthetic Analogs | Wild-type and resistant E. coli | 4 - 8 | [3] |
| Pacidamycin 4 | Natural Product | P. aeruginosa ATCC 15442 | 16 | [4] |
| Pacidamycin 4 N | Pictet-Spengler derivative | P. aeruginosa ATCC 15442 | 64 | [4] |
| Pictet-Spengler derivatives (15-17) | Synthetic Analogs | P. aeruginosa ATCC 15442 | >128 |
Table 2: Anticancer Activity of Nucleoside Analogs
No specific anticancer activity data for this compound analogs was identified in the reviewed literature. The following table presents data for other nucleoside analogs to illustrate the type of data generated from anticancer screening.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 | HTB-26 (Breast Cancer) | 10 - 50 | |
| Compound 2 | PC-3 (Pancreatic Cancer) | 10 - 50 | |
| Compound 3 | Multiple Cancer Cell Lines | 0.5 - 4.1 | |
| Bathiapeptide A1 | MCF-7 (Breast Cancer) | 0.5 |
Experimental Protocols
Detailed methodologies for key bioactivity screening experiments are provided below.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a this compound analog that inhibits the visible growth of a target microorganism, typically Pseudomonas aeruginosa.
Materials:
-
Mueller-Hinton Broth (MHB)
-
This compound analog stock solution (e.g., in DMSO)
-
Bacterial culture (P. aeruginosa) grown to mid-log phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar (B569324) plate and inoculate into a tube containing sterile MHB.
-
Incubate the culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6).
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Serial Dilution of Test Compounds:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound analog stock solution (at the highest desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no compound).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well (wells 1-12). This will bring the final volume in each well to 200 µL and the bacterial concentration to approximately 2.5 x 10^5 CFU/mL.
-
Include a sterility control (MHB only) and a growth control (MHB + bacteria, no compound).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.
-
Anticancer Activity Screening: MTT Cell Viability Assay
This colorimetric assay assesses the cytotoxic effect of this compound analogs on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Human cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analog stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Bacterial Peptidoglycan Biosynthesis Pathway and MraY Inhibition
The following diagram illustrates the key steps in the bacterial peptidoglycan biosynthesis pathway, highlighting the role of the MraY enzyme and its inhibition by Pacidamycin analogs.
Caption: Inhibition of MraY by Pacidamycin analogs blocks Lipid I formation.
Experimental Workflow for Bioactivity Screening
This workflow outlines the sequential steps for evaluating the antimicrobial and anticancer potential of this compound analogs.
Caption: Workflow for screening this compound analog bioactivity.
References
- 1. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. III. Microbiologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Level Pacidamycin Resistance in Pseudomonas aeruginosa Is Mediated by an Opp Oligopeptide Permease Encoded by the opp-fabI Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic dihydropacidamycin antibiotics: a modified spectrum of activity for the pacidamycin class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the gram-negative bacteria peptidoglycan synthase MraY as a new approach for monoclonal antibody anti-bacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
Handling and storage procedures for Pacidamycin 5 in the laboratory
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the handling, storage, and use of Pacidamycin 5 in a laboratory setting. This compound is a potent nucleoside-peptide antibiotic that targets a crucial step in bacterial cell wall synthesis, making it a valuable tool for antimicrobial research and drug development.
Product Information
| Property | Value | Reference |
| Molecular Formula | C39H48N10O12 | N/A |
| Molecular Weight | 852.86 g/mol | N/A |
| Mechanism of Action | Inhibitor of phospho-N-acetylmuramoyl-pentapeptide-transferase (MraY) | [1][2] |
| Target Organism | Primarily active against Pseudomonas aeruginosa | [3][4] |
Handling and Safety Precautions
General Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile rubber).
-
Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Wash hands thoroughly after handling.
Disposal:
-
Dispose of waste material in accordance with federal, state, and local environmental control regulations.[1]
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
| Form | Storage Condition | Recommended Duration |
| Solid (Lyophilized Powder) | Store at -20°C in a tightly sealed container, protected from light and moisture. | Long-term (months to years)[5][6] |
| Stock Solution (in DMSO) | Aliquot and store at -20°C in tightly sealed vials. Avoid repeated freeze-thaw cycles. | Up to 1 month[5] |
| Aqueous Working Solutions | Prepare fresh for each experiment. | Use immediately |
Preparation of Stock and Working Solutions
Solubility: While specific quantitative solubility data for this compound is limited, many similar peptide-based antibiotics are soluble in dimethyl sulfoxide (B87167) (DMSO).
| Solvent | Solubility | Reference |
| DMSO | Soluble | [7] |
| Water | Limited solubility | [8] |
| Ethanol | Limited solubility | [8] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the powder to achieve a 10 mM concentration.
-
Calculation Example: For 1 mg of this compound (MW = 852.86 g/mol ), add 117.25 µL of DMSO.
-
-
Mix: Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store at -20°C.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following is a general protocol for determining the MIC of this compound against Pseudomonas aeruginosa using the broth microdilution method.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: a. From a fresh agar (B569324) plate, inoculate a single colony of P. aeruginosa into MHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of ~0.5). c. Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare Serial Dilutions of this compound: a. In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of concentrations (e.g., from 512 µg/mL to 0.25 µg/mL). b. Include a positive control well (bacteria in MHB with no antibiotic) and a negative control well (MHB only).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Expected Results: The MIC of pacidamycins against wild-type P. aeruginosa has been reported to be in the range of 4 to 16 µg/mL.[3]
| Strain | MIC Range (µg/mL) | Reference |
| P. aeruginosa (Wild-Type) | 4 - 16 | [3] |
| P. aeruginosa (Low-Level Resistance) | 64 | [3] |
| P. aeruginosa (High-Level Resistance) | 512 | [3] |
MraY Inhibition Assay (Conceptual Protocol)
This protocol outlines a conceptual framework for an in vitro assay to measure the inhibition of MraY by this compound. This is based on general principles of MraY assays, as specific quantitative data for this compound is not available.
Principle: The MraY enzyme catalyzes the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to a lipid carrier, undecaprenyl phosphate (B84403) (C55-P), to form Lipid I. The inhibitory activity of this compound can be quantified by measuring the reduction in Lipid I formation.
Materials:
-
Purified MraY enzyme
-
UDP-MurNAc-pentapeptide (substrate)
-
Undecaprenyl phosphate (C55-P) (lipid carrier)
-
This compound
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Method for detection of Lipid I (e.g., HPLC, radioactive labeling of substrate)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, MraY enzyme, and varying concentrations of this compound.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrates (UDP-MurNAc-pentapeptide and C55-P) to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a set time (e.g., 30 minutes) at 37°C.
-
Stop Reaction: Terminate the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
Detection and Quantification: Analyze the reaction mixture to quantify the amount of Lipid I formed.
-
Data Analysis: Plot the percentage of MraY inhibition against the concentration of this compound to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Visualizations
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound targets and inhibits the MraY enzyme, a critical component in the biosynthesis of peptidoglycan, the major structural component of the bacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to bacterial cell death.
Caption: this compound inhibits the MraY enzyme in the bacterial cell membrane.
Experimental Workflow: MIC Determination
The following workflow illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. peptide.com [peptide.com]
- 2. Pacidamycin biosynthesis: Identification and heterologous expression of the first uridyl peptide antibiotic gene cluster - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 3. High-Level Pacidamycin Resistance in Pseudomonas aeruginosa Is Mediated by an Opp Oligopeptide Permease Encoded by the opp-fabI Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. I. Taxonomy of the producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. toku-e.com [toku-e.com]
Application Notes and Protocols: Fluorescence-Based MraY Inhibition Assay for Pacidamycin 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic resistance necessitates the discovery and development of novel antibacterial agents that act on unexploited cellular targets. One such promising target is the phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), an essential bacterial enzyme that catalyzes the first membrane-bound step in peptidoglycan biosynthesis.[1][2] MraY transfers the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403), forming Lipid I.[2][3] This process is vital for the integrity of the bacterial cell wall, making MraY an attractive target for novel antibiotics.[3]
Pacidamycin 5 is a member of the uridyl peptide family of antibiotics that exhibits potent inhibitory activity against MraY.[4][5] Understanding the inhibitory mechanism and quantifying the potency of compounds like this compound requires a robust and efficient assay. This document provides detailed protocols for a fluorescence-based MraY inhibition assay, specifically tailored for the evaluation of this compound. The assay utilizes a dansylated derivative of the natural MraY substrate, UDP-MurNAc-Nɛ-dansylpentapeptide, which exhibits altered fluorescence properties upon its conversion to dansylated Lipid I, allowing for a continuous, high-throughput compatible method to monitor MraY activity.[3][6]
Signaling Pathway and Inhibition by this compound
MraY is an integral membrane protein that plays a crucial role in the bacterial cell wall synthesis pathway. The enzyme facilitates the transfer of the soluble peptidoglycan precursor, UDP-MurNAc-pentapeptide, to the lipid carrier undecaprenyl phosphate (C55-P) embedded in the cell membrane. This reaction results in the formation of Lipid I and UMP. Lipid I is subsequently modified and polymerized to form the peptidoglycan layer.
This compound, a uridylpeptide antibiotic, acts as a competitive inhibitor of MraY.[7] It structurally mimics the natural substrate, UDP-MurNAc-pentapeptide, and binds to the active site of MraY, thereby preventing the formation of Lipid I and halting cell wall synthesis.[5][7]
MraY signaling pathway and inhibition by this compound.
Experimental Workflow
The fluorescence-based MraY inhibition assay follows a straightforward workflow suitable for high-throughput screening. The key steps involve the preparation of reagents, initiation of the enzymatic reaction, and measurement of the fluorescence signal over time. The inhibitory effect of this compound is determined by comparing the reaction rates in the presence and absence of the compound.
Experimental workflow for the MraY inhibition assay.
Experimental Protocols
Materials and Reagents
-
MraY Enzyme: Partially purified MraY from an overproducing E. coli strain.
-
Fluorescent Substrate: UDP-MurNAc-Nɛ-dansylpentapeptide.
-
Lipid Substrate: Undecaprenyl phosphate (C55-P).
-
Inhibitor: this compound.
-
Assay Buffer Components: Tris-HCl, KCl, MgCl₂, Triton X-100.
-
Microplates: 384-well, black, flat-bottom microplates.
-
Fluorescence Plate Reader: Capable of excitation at 355 nm and emission detection between 480 nm and 520 nm.
Assay Protocol
-
Preparation of Reagents:
-
Assay Buffer (1X): 50 mM Tris-HCl (pH 7.8), 200 mM KCl, 50 mM MgCl₂, 0.1% (v/v) Triton X-100. Prepare fresh and keep on ice.
-
Enzyme Stock Solution: Dilute the purified MraY enzyme in assay buffer to the desired final concentration (e.g., 0.2 µg/µL).
-
Substrate Mix: Prepare a 2X concentrated substrate mix in assay buffer containing 50 µM UDP-MurNAc-Nɛ-dansylpentapeptide and 100 µM undecaprenyl phosphate.
-
This compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should typically range from pM to µM to determine the IC50 value.
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of the this compound serial dilutions to the wells of the microplate. For control wells (no inhibitor), add 10 µL of assay buffer.
-
Add 10 µL of the 2X substrate mix to all wells.
-
Initiate the reaction by adding 20 µL of the MraY enzyme stock solution to all wells. The final reaction volume will be 40 µL.
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 30°C.
-
Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 30 minutes) at an excitation wavelength of 355 nm and an emission wavelength of 510 nm.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.
-
Normalize the reaction rates to the control (no inhibitor) to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Data Presentation
The inhibitory activity of this compound and other MraY inhibitors can be summarized in a table for easy comparison. The IC50 value represents the concentration of the inhibitor required to reduce the MraY enzyme activity by 50%.
| Inhibitor | Target Enzyme | Assay Format | IC50 (nM)[7] |
| This compound | MraY | Fluorescence-based | 10 - 50 |
| Muraymycin D2 | MraY | Fluorescence-based | ~185 |
| Capuramycin | MraY | Fluorescence-based | ~52 |
| Carbacaprazamycin | MraY | Fluorescence-based | ~104 |
Note: The IC50 values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations.
Troubleshooting
-
Low Signal-to-Noise Ratio:
-
Increase the concentration of the MraY enzyme or the fluorescent substrate.
-
Optimize the gain settings on the fluorescence plate reader.
-
-
High Background Fluorescence:
-
Check for autofluorescence of the test compounds.
-
Ensure the purity of the reagents.
-
-
Inconsistent Results:
-
Ensure proper mixing of reagents in the wells.
-
Check for temperature fluctuations during the assay.
-
Verify the stability of the enzyme and substrates.
-
Conclusion
This application note provides a detailed protocol for a robust and high-throughput compatible fluorescence-based assay for screening and characterizing inhibitors of MraY, with a specific focus on this compound. The assay relies on the change in fluorescence of a dansylated substrate upon enzymatic conversion, offering a sensitive and continuous method for monitoring enzyme activity. The provided workflow, protocols, and data presentation guidelines are intended to assist researchers in the discovery and development of novel antibacterial agents targeting the essential MraY enzyme.
References
- 1. pacidamycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Detection-Based Functional Assay for High-Throughput Screening for MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nine Enzymes Are Required for Assembly of the Pacidamycin Group of Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence detection-based functional assay for high-throughput screening for MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pacidamycin 5 Fermentation: Technical Support & Optimization
Welcome to the technical support center for Pacidamycin 5 fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the yield and titer of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the producing organism for this compound?
A1: this compound is a member of the pacidamycin complex of nucleosidyl-peptide antibiotics produced by the bacterium Streptomyces coeruleorubidus.[1][2][3]
Q2: What is the mechanism of action of Pacidamycin?
A2: Pacidamycins exhibit a narrow spectrum of activity, specifically inhibiting the Gram-negative pathogen Pseudomonas aeruginosa. They act as inhibitors of translocase I (MraY), an essential bacterial enzyme involved in the biosynthesis of the bacterial cell wall.[4][5]
Q3: What are the key precursors for Pacidamycin biosynthesis?
A3: The biosynthesis of pacidamycins involves the assembly of several amino acid precursors. The core structure includes m-tyrosine, L-alanine, and the nonproteinogenic amino acid (2S, 3S)-diaminobutyric acid (DABA). Precursor-directed biosynthesis has also shown that the biosynthetic machinery can incorporate analogues of tryptophan.
Q4: What is the typical yield of Pacidamycin in a standard fermentation?
A4: The baseline yield of the pacidamycin complex can be quite low, in the range of 1-2 mg/L. However, through optimization strategies such as medium manipulation and precursor feeding, the overall antibiotic recovery has been reported to increase to over 100 mg/L.
Troubleshooting Guide
Low Yield and Titer
Issue: My this compound fermentation is resulting in very low yields (e.g., <10 mg/L). What are the initial steps to improve this?
Answer:
Low yields are a common challenge in natural product fermentation. Here are the primary areas to investigate:
-
Medium Composition: The composition of your fermentation medium is critical. Ensure you are providing the necessary precursors and nutrients.
-
Amino Acid Supplementation: The addition of component amino acids to the fermentation medium has been shown to dramatically increase the yield of the pacidamycin complex. Experiment with supplementing your medium with key precursors like m-tyrosine and L-alanine.
-
Precursor-Directed Biosynthesis: Consider feeding tryptophan analogues. Studies have shown that analogues such as 2-methyl-, 7-methyl-, 7-chloro-, and 7-bromotryptophan can be incorporated and may lead to higher production levels of the corresponding pacidamycin analogues.
-
Carbon and Nitrogen Sources: For Streptomyces coeruleorubidus, a starch nitrate (B79036) broth has been used. Evaluate different carbon and nitrogen sources to find the optimal ratio for this compound production.
-
-
Fermentation Parameters: Suboptimal physical parameters can significantly hinder antibiotic production.
-
pH: The optimal pH for the growth of Streptomyces species is generally between 6.5 and 7.0. For S. coeruleorubidus, a pH of 7.2 has been reported for secondary metabolite production. Monitor and control the pH throughout the fermentation process.
-
Temperature: The optimal temperature for growth and antibiotic production for S. coeruleorubidus has been noted as 28°C. For other Streptomyces species, this can range up to 32°C. Verify that your incubator or bioreactor is maintaining the correct temperature.
-
Issue: I have tried basic media supplementation, but my yield is still not satisfactory. What advanced strategies can I employ?
Answer:
To further enhance your this compound titer, consider the following advanced optimization strategies:
-
Fed-Batch Fermentation: Instead of a simple batch culture, a fed-batch strategy can lead to higher final product titers. This involves incrementally adding a feeding solution containing a limiting nutrient (e.g., a carbon source or key amino acid precursors) throughout the fermentation. This approach allows for better control over microbial growth and can extend the productive stationary phase.
-
Strain Selection and Manipulation:
-
Strain Selection: There can be significant variability in antibiotic production between different isolates or even sub-cultures of the same strain. Consider a strain selection program to identify higher-producing variants.
-
Genetic Engineering: The biosynthetic gene cluster for pacidamycins (containing 22 genes, PacA-V) has been identified. Advanced users could explore genetic engineering approaches to upregulate the expression of this cluster or to remove competing metabolic pathways.
-
Data Presentation
Table 1: Impact of Amino Acid Supplementation on Pacidamycin Complex Yield
| Fermentation Strategy | Reported Yield (mg/L) | Fold Increase | Reference |
| Baseline Fermentation | 1 - 2 | - | |
| Medium Supplementation with Component Amino Acids | > 100 | > 50x |
Table 2: Effect of Tryptophan Analogue Feeding on Pacidamycin Analogue Production
| Precursor Fed | Relative Production Level | Reference |
| Tryptophan (Natural) | Baseline | |
| 2-Methyltryptophan | Higher than natural | |
| 7-Methyltryptophan | Higher than natural | |
| 7-Chlorotryptophan | Higher than natural | |
| 7-Bromotryptophan | Higher than natural | |
| 4-, 5-, or 6-substituted Tryptophans | Low to no incorporation |
Experimental Protocols
Protocol 1: General Fermentation of Streptomyces coeruleorubidus
-
Inoculum Preparation:
-
Prepare a seed culture of S. coeruleorubidus in a suitable vegetative medium (e.g., GYM Streptomyces Medium).
-
Incubate at 28°C with shaking (e.g., 200 rpm) for 2-3 days until good growth is observed.
-
-
Production Medium:
-
A starch nitrate broth has been reported for secondary metabolite production by S. coeruleorubidus. The composition is as follows (per liter):
-
Starch: 10 g
-
CaCO₃: 3 g
-
MgSO₄: 0.5 g
-
K₂HPO₄: 1 g
-
NaNO₃: 2 g
-
NaCl: 5 g
-
-
Adjust the initial pH to 7.2.
-
-
Fermentation:
-
Inoculate the production medium with the seed culture (e.g., 5% v/v).
-
Incubate at 28°C with shaking for 5-7 days.
-
-
Extraction and Analysis:
-
Separate the mycelium from the culture broth by filtration or centrifugation.
-
Extract the pacidamycins from the culture filtrate and/or mycelium using a suitable organic solvent.
-
Quantify this compound using High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Precursor-Directed Biosynthesis
-
Follow the general fermentation protocol as described above.
-
Prepare a sterile stock solution of the desired tryptophan analogue.
-
Add the precursor to the fermentation culture at a specific time point (e.g., after 24 or 48 hours of growth) to a final concentration that needs to be optimized (e.g., 1 mM).
-
Continue the fermentation and then extract and analyze the products as described. Note that the resulting pacidamycin will be an analogue, and its identification will require analytical techniques such as mass spectrometry.
Visualizations
References
- 1. Streptomyces coeruleorubidus - Wikipedia [en.wikipedia.org]
- 2. Pacidamycin biosynthesis: identification and heterologous expression of the first uridyl peptide antibiotic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. I. Taxonomy of the producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revealing the first uridyl peptide antibiotic biosynthetic gene cluster and probing pacidamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Production and Derivatization of Pacidamycin 5
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pacidamycin 5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on overcoming low yields in the biosynthetic production and subsequent chemical modification of Pacidamycins.
Disclaimer: As of late 2025, the literature primarily focuses on biosynthetic and semi-synthetic approaches to obtain Pacidamycins. Information regarding a complete, multi-step chemical total synthesis is not extensively available. Therefore, this guide centers on optimizing the published biosynthetic and enzymatic methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for producing this compound and its analogues?
A: The primary methods reported are biosynthetic, leveraging the natural machinery of the producing organism, Streptomyces coeruleorubidus. Key strategies include:
-
Fermentative Production: Culturing the native or a genetically engineered strain of S. coeruleorubidus to produce a mixture of Pacidamycins.[1] Overexpression of positive regulators from related biosynthetic gene clusters can be used to boost production.[1]
-
Precursor-Directed Biosynthesis: Supplementing the fermentation culture with synthetic analogues of natural precursors, such as tryptophan, to generate novel Pacidamycin derivatives.[2] This method has been shown to produce certain analogues in higher quantities than the natural Pacidamycin.[2]
-
Semi-Synthesis/Chemical Modification: Performing chemical reactions on the isolated natural product. A notable example is the Pictet-Spengler reaction with various aldehydes to diversify the Pacidamycin scaffold.[1]
Q2: My fermentation of S. coeruleorubidus results in very low titers of Pacidamycin 4/5. What can I do?
A: Low fermentation yields are a common issue. Consider the following troubleshooting steps:
-
Strain Optimization: The wild-type strain may not be a high-producer. The use of an engineered strain, such as one overexpressing the positive regulator npsM from the napsamycin biosynthetic gene cluster, has been shown to improve yields.
-
Culture Conditions: Systematically optimize fermentation parameters, including media composition, pH, temperature, and aeration. These factors are critical for secondary metabolite production.
-
Precursor Feeding: The availability of key precursors can be a limiting factor. While not explicitly detailed for this compound, feeding key building blocks like uridine (B1682114) or specific amino acids at critical time points during fermentation could enhance yield.
Q3: I am attempting precursor-directed biosynthesis with tryptophan analogues, but I see little to no incorporation. What could be the issue?
A: The substrate specificity of the biosynthetic enzymes is a crucial factor.
-
Substituent Position: The enzymes responsible for Pacidamycin biosynthesis show a relaxed substrate specificity for tryptophan analogues substituted at the 2-, 7-, and halogen positions (chloro-, bromo-). Conversely, low or no incorporation is observed for tryptophans substituted at the 4-, 5-, and 6-positions. Ensure your analogue is structurally permissible by the enzymatic machinery.
-
Toxicity/Uptake: The supplied precursor might be toxic to the producing organism or may not be efficiently transported into the cell. Try varying the concentration of the fed precursor and the timing of its addition to the culture.
-
Precursor Stability: Ensure the precursor is stable under the fermentation conditions (pH, temperature, time).
Troubleshooting Guides
Issue 1: Low Conversion in Semi-Synthetic Pictet-Spengler Modification of Pacidamycin 4
Question: I am reacting Pacidamycin 4 with an aryl aldehyde to create a derivative, but the conversion rate is very low. How can I improve it?
Answer: The success of this Pictet-Spengler reaction is influenced by the electronics and solubility of the aldehyde partner.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Pictet-Spengler modification.
-
Explanation:
-
Aldehyde Choice: Higher conversions are observed with more lipophilic and electron-poor aldehydes. For example, 5-bromosalicylaldehyde (B98134) and 4-bromo-3-nitrobenzaldehyde (B60800) gave excellent conversions, whereas benzaldehyde (B42025) itself resulted in low conversion.
-
Reaction Conditions: The reaction is sensitive to temperature and pH. Ensure conditions are optimized, for instance, at 50 °C in a 1:1 mixture of acetonitrile (B52724) and a suitable buffer (e.g., 0.1 M KH2PO4, pH 6).
-
Solubility: The solubility of the aldehyde in the reaction medium is critical. The use of a co-solvent like acetonitrile helps, but highly insoluble compounds may still perform poorly.
-
Data Presentation: Aldehyde Conversion Rates
| Aldehyde Partner | Relative Conversion | Isolated Yield |
| 5-bromosalicylaldehyde (7) | Excellent | High |
| 4-bromo-3-nitrobenzaldehyde (8) | Excellent | High |
| 4-bromobenzaldehyde (9) | Good | Moderate |
| 4-chlorobenzaldehyde (10) | Moderate | Low |
| Benzaldehyde (11) | Low | Not reported |
| 4-nitrobenzaldehyde | No conversion | N/A |
| 4-dimethylaminobenzaldehyde | No conversion | N/A |
| Data adapted from a study on Pictet-Spengler modification of Pacidamycin 4. |
Experimental Protocols
Protocol 1: Fermentative Production of Pacidamycin 4
This protocol is based on the method used to generate starting material for semi-synthesis experiments.
-
Strain: Streptomyces coeruleorubidus NRRL18370 engineered with plasmid pNH07 (harboring the positive regulator npsM under the pErmE* promoter).
-
Culture: Fermentative culturing is performed (specific media and conditions are detailed in the supporting information of the source publication).
-
Purification: a. After fermentation, purify the Pacidamycins from the culture supernatant. b. Employ an initial ion exchange chromatography step. c. Follow with reverse-phase chromatography to isolate Pacidamycin 4.
-
Expected Yield: Approximately 1.2 mg/L of Pacidamycin 4 can be expected with this engineered strain.
Protocol 2: Pictet-Spengler Derivatization of Pacidamycin 4
This protocol describes the general conditions for the chemical modification of Pacidamycin 4.
-
Reagents:
-
Pacidamycin 4 (e.g., 100 µg for analytical scale, 1 mg for scale-up).
-
Selected aryl aldehyde (e.g., 25 mM final concentration).
-
Solvent system: 1:1 mixture of acetonitrile (MeCN) and 0.1 M potassium phosphate (B84403) buffer (KH2PO4), adjusted to pH 6.
-
-
Procedure: a. Dissolve Pacidamycin 4 and the aldehyde in the MeCN/buffer solution. b. Incubate the reaction mixture at 50 °C for 16 hours. c. Monitor reaction progress via HPLC or LC-MS. d. Purify the resulting product using reverse-phase chromatography.
Visualized Pathways and Workflows
Biosynthesis of the Pacidamycin Nucleoside Core
The unique 4',5'-dehydronucleoside core of Pacidamycin is synthesized from uridine in a three-step enzymatic pathway.
Caption: Enzymatic pathway for the formation of the Pacidamycin nucleoside.
Precursor-Directed Biosynthesis Workflow
This diagram illustrates the logic of using precursor analogues to generate novel Pacidamycins.
Caption: Workflow for Precursor-Directed Biosynthesis of Pacidamycins.
References
Troubleshooting Pacidamycin 5 instability in aqueous solutions
This technical support center provides guidance on troubleshooting potential instability issues with Pacidamycin 5 in aqueous solutions. The information is based on general principles of peptide and nucleoside antibiotic stability, as specific degradation data for this compound is not extensively documented in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a member of the pacidamycin family of nucleoside antibiotics. These are complex molecules comprising a peptide backbone linked to a uridine (B1682114) derivative. Like many peptide-based therapeutics, this compound can be susceptible to degradation in aqueous environments, which can lead to a loss of biological activity and the formation of impurities. Understanding and controlling its stability is crucial for obtaining reliable and reproducible experimental results.
Q2: What are the primary factors that can affect the stability of this compound in aqueous solutions?
Several factors can influence the stability of peptide-based drugs like this compound:
-
pH: The pH of the solution can significantly impact stability. Hydrolysis of peptide bonds is often catalyzed by acidic or basic conditions.[1][2][3]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1][4] For long-term storage, frozen conditions (-20°C or -80°C) are often recommended.
-
Oxidation: Certain amino acid residues within the peptide structure can be susceptible to oxidation, which can be initiated by dissolved oxygen, metal ions, or exposure to light.
-
Enzymatic Degradation: If the solution is contaminated with proteases, the peptide backbone of this compound can be cleaved.
-
Light Exposure: Exposure to UV or even visible light can sometimes catalyze degradation reactions.
Q3: How should I prepare and store aqueous solutions of this compound to maximize stability?
To maximize the stability of this compound solutions:
-
Use appropriate buffers: Prepare solutions in a buffer system that maintains a pH where the molecule is most stable (typically near neutral pH for many peptides, but this needs to be determined experimentally).
-
Work at low temperatures: Prepare solutions on ice and minimize the time they are kept at room temperature.
-
Protect from light: Use amber-colored vials or cover containers with aluminum foil to protect the solution from light.
-
Aliquot and freeze: For long-term storage, it is advisable to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Use high-purity water and reagents: To minimize contamination with metal ions or enzymes, use high-purity, sterile water and reagents.
Troubleshooting Guide
Problem 1: I am observing a rapid loss of this compound bioactivity in my experiments.
-
Potential Cause: The compound may be degrading in your experimental medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Before starting your experiment, confirm the concentration and purity of your this compound stock solution using an analytical method like HPLC.
-
Assess Stability in Experimental Medium: Incubate this compound in your cell culture medium or assay buffer under the same conditions as your experiment (e.g., 37°C, 5% CO2) but without cells or other reactive components. At various time points, measure the concentration of intact this compound.
-
Optimize Solution Preparation: If degradation is confirmed, consider preparing fresh solutions immediately before each experiment. If this is not feasible, evaluate different storage conditions for your working solutions (e.g., storing on ice during the experiment).
-
Problem 2: I am seeing inconsistent results between experiments.
-
Potential Cause: Variability in the preparation and handling of this compound solutions could be a factor.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all researchers are following a standardized and detailed protocol for the preparation, storage, and handling of this compound solutions.
-
Control for Freeze-Thaw Cycles: Avoid using a stock solution that has been subjected to multiple freeze-thaw cycles. Prepare single-use aliquots.
-
Check for Contamination: Ensure that your solutions are not contaminated with bacteria or fungi, as these can introduce enzymes that may degrade the compound.
-
Problem 3: I observe precipitates forming in my this compound solution.
-
Potential Cause: The solubility limit of this compound may have been exceeded in the chosen solvent or buffer, or the compound may be aggregating.
-
Troubleshooting Steps:
-
Verify Solubility: Check the solubility of this compound in your specific buffer system. It may be necessary to first dissolve the compound in a small amount of an organic solvent like DMSO before diluting it in your aqueous buffer.
-
Adjust pH: The solubility of peptides can be pH-dependent. Experiment with slight adjustments to the buffer pH to see if this improves solubility.
-
Filter the Solution: If precipitation occurs after preparation, you can try to remove the precipitate by filtering the solution through a 0.22 µm filter. However, this may also reduce the concentration of the active compound. It is best to address the root cause of the precipitation.
-
Data on this compound Stability
Table 1: Example Stability Study Design for this compound in Aqueous Solution
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Buffer/Solvent | 50 mM Phosphate Buffer | 50 mM Tris Buffer | Sterile Water | Cell Culture Medium |
| pH | 6.0 | 7.4 | 8.5 | 7.4 |
| Temperature | 4°C | 25°C (Room Temp) | 37°C | -20°C |
| Time Point 0 | % Remaining | % Remaining | % Remaining | % Remaining |
| Time Point 1 (e.g., 24h) | % Remaining | % Remaining | % Remaining | % Remaining |
| Time Point 2 (e.g., 48h) | % Remaining | % Remaining | % Remaining | % Remaining |
| Time Point 3 (e.g., 1 week) | % Remaining | % Remaining | % Remaining | % Remaining |
Note: The "% Remaining" should be determined by a validated stability-indicating analytical method, such as HPLC.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating method is an analytical procedure used to detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation.
-
Forced Degradation Studies: To develop a stability-indicating method, you must first generate the degradation products of this compound. This is typically done through forced degradation studies, where the compound is exposed to harsh conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating the solid compound at 105°C for 24 hours.
-
Photodegradation: Exposing a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
HPLC Method Development:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid or trifluoroacetic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% of the same acid (Mobile Phase B) is commonly used for peptides.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (this needs to be determined by a UV scan). Mass spectrometry (LC-MS) can also be used for more specific detection and identification of degradation products.
-
Optimization: The goal is to achieve baseline separation between the intact this compound peak and all the peaks corresponding to the degradation products generated during the forced degradation studies.
-
Protocol 2: Routine Stability Testing of this compound Solutions
-
Sample Preparation: Prepare the this compound solution in the desired buffer at a known concentration.
-
Storage: Store the solution under the desired conditions (e.g., specific temperature, light exposure).
-
Sampling: At predetermined time points, withdraw an aliquot of the solution.
-
HPLC Analysis: Analyze the aliquot using the validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of intact this compound remaining relative to the initial concentration (Time 0).
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for troubleshooting this compound instability.
Caption: Key factors impacting this compound stability.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of N-formimidoylthienamycin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
Preventing degradation of Pacidamycin 5 during storage and handling
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Pacidamycin 5 to prevent its degradation. By following these guidelines, users can ensure the integrity and activity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid, lyophilized this compound should be stored in a tightly sealed vial at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 0-4°C in a dry, dark environment is acceptable. It is crucial to minimize exposure to moisture and light to prevent degradation. Before use, allow the vial to equilibrate to room temperature in a desiccator to avoid condensation.
Q2: How should I store this compound in solution?
A2: Stock solutions of this compound should be prepared in a suitable sterile buffer, aliquoted into tightly sealed vials, and stored at -20°C. It is recommended to use these solutions within a month. For optimal results, prepare solutions fresh on the day of use. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q3: What factors can cause this compound to degrade?
A3: Several factors can contribute to the degradation of this compound, a uridyl peptide antibiotic. These include:
-
pH: The stability of this compound is known to be affected by pH. Both acidic and alkaline conditions can lead to hydrolysis of the peptide bonds or modifications to the uridine (B1682114) moiety.
-
Temperature: Elevated temperatures can accelerate chemical degradation pathways.
-
Light: Exposure to light, particularly UV light, can cause photodegradation.
-
Oxidation: The presence of oxidizing agents can modify sensitive amino acid residues within the peptide structure.
-
Enzymatic Degradation: If working with biological samples, endogenous enzymes such as proteases and nucleases could potentially degrade this compound.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure as a uridyl peptide antibiotic, likely degradation routes include:
-
Hydrolysis: Cleavage of the peptide bonds in the amino acid backbone, particularly under acidic or basic conditions. The ester linkage in the uridine moiety may also be susceptible to hydrolysis.
-
Deamidation: If asparagine or glutamine residues are present in the full structure of this compound, they can undergo deamidation.
-
Oxidation: Certain amino acid residues are prone to oxidation.
-
Photodegradation: The uridine ring and aromatic amino acid residues are potential chromophores that can absorb light, leading to degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in an experiment. | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions of both solid and solution forms. Ensure they align with the recommended guidelines.2. Prepare fresh solutions of this compound from a new solid stock.3. Perform a forced degradation study on a small sample to understand its stability under your specific experimental conditions (see Experimental Protocols). |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Presence of degradation products. | 1. Analyze a freshly prepared standard of this compound to confirm its retention time.2. Compare the chromatogram of the suspect sample with the fresh standard to identify potential degradation peaks.3. Conduct a forced degradation study to intentionally generate degradation products and confirm their retention times. |
| Variability in experimental results. | Inconsistent potency of this compound due to gradual degradation. | 1. Always prepare fresh working solutions from a properly stored stock solution for each experiment.2. Avoid using old solutions or solutions that have undergone multiple freeze-thaw cycles.3. Aliquot stock solutions into single-use volumes to maintain integrity. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound and store it under optimal conditions to minimize degradation.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or a suitable buffer (e.g., PBS, pH 7.4)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Reconstitute the this compound in sterile water or buffer to a desired stock concentration (e.g., 10 mg/mL). The compound is soluble in water.
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -20°C. Protect from light.
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile and identify potential degradation products.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
1 M HCl
-
1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
Water bath or incubator
-
UV lamp (254 nm)
-
HPLC or LC-MS system
Procedure:
-
Acidic Degradation: Mix an aliquot of this compound stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Alkaline Degradation: Mix an aliquot of this compound stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of this compound stock solution with an equal volume of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate an aliquot of this compound stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose an aliquot of this compound stock solution to UV light at 254 nm for 24 hours. Keep a control sample wrapped in foil to protect it from light.
-
Analysis: Analyze all samples (including a non-degraded control) by a stability-indicating HPLC or LC-MS method to observe the formation of degradation products and the decrease in the parent compound peak.
Visualizations
Caption: Recommended storage conditions for solid and solution forms of this compound.
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Technical Support Center: Optimizing Reaction Conditions for Pacidamycin 5 Analog Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Pacidamycin 5 analogs.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound analogs, covering both the solid-phase peptide synthesis of the tetrapeptide backbone and the subsequent diversification reactions.
Issue 1: Low Yield or Incomplete Coupling during Solid-Phase Peptide Synthesis (SPPS) of the Tetrapeptide Backbone
| Potential Cause | Recommended Solution |
| Steric Hindrance | For bulky amino acids, consider increasing the coupling time and/or performing a double coupling. |
| Peptide Aggregation | Use solvents known to disrupt secondary structures, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP). A 1:1:1 mixture of DCM:DMF:NMP can be effective.[1] Microwave-assisted SPPS can also help break up aggregates by increasing the reaction temperature.[2] |
| Poor Resin Swelling | Ensure the chosen resin swells adequately in the synthesis solvent. For hydrophobic peptides, a more hydrophilic resin (e.g., PEG-based) may improve solvation.[2] |
| Inadequate Deprotection | Ensure complete removal of the Fmoc protecting group by using fresh deprotection reagents and allowing for sufficient reaction time. The use of DBU in the piperidine (B6355638) solution can be considered for stubborn Fmoc removal. |
| Reagent Quality | Use high-purity, fresh amino acids and coupling reagents to avoid side reactions and incomplete coupling. |
Issue 2: Low Conversion or Side Product Formation in the Pictet-Spengler Reaction for Analog Diversification
| Potential Cause | Recommended Solution |
| Sub-optimal pH | The reaction is sensitive to pH. The use of a buffered solution (e.g., 0.1 M KH₂PO₄, pH 6) is recommended to maintain optimal conditions. |
| Low Solubility of Reactants | A co-solvent system, such as a 1:1 mixture of acetonitrile (B52724) (MeCN) and aqueous buffer, can improve the solubility of both the Pacidamycin precursor and the aldehyde. |
| Inappropriate Reaction Temperature | While some reactions proceed at room temperature, heating (e.g., to 50 °C) may be necessary to drive the reaction to completion. Monitor the reaction for potential degradation of starting materials at elevated temperatures. |
| Poorly Reactive Aldehyde | Electron-withdrawing groups on the aryl aldehyde can decrease its reactivity. Consider using aldehydes with electron-donating groups or optimizing the reaction time and temperature. |
| Formation of Diastereomers | The Pictet-Spengler reaction can generate diastereomers. The ratio may be influenced by the specific aldehyde used. Purification by HPLC is necessary to separate the desired diastereomer. |
Issue 3: Decomposition or Low Yield in the Copper-Catalyzed Cross-Coupling Step
| Potential Cause | Recommended Solution |
| Instability of the Z-oxyacyl enamide moiety | This functional group is chemically labile. Handle with care and consider performing this step late in the synthetic sequence to minimize exposure to harsh conditions. |
| Thermal Instability of the Tetrapeptide Carboxamide | The tetrapeptide carboxamide can be thermally unstable. Maintain low temperatures during coupling and purification steps. |
| Catalyst Inactivity | Ensure the use of a high-quality Cu(I) catalyst and appropriate ligands. The reaction should be carried out under an inert atmosphere to prevent oxidation of the catalyst. |
| Sub-optimal Solvent | The choice of solvent is critical. Aprotic solvents are generally preferred for this type of coupling reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps to optimize in the synthesis of this compound analogs?
A1: The most critical steps include the solid-phase synthesis of the tetrapeptide backbone, particularly managing potential peptide aggregation, and the copper-catalyzed cross-coupling to install the Z-oxyacyl enamide moiety, which is known to be chemically labile. For analogs generated via the Pictet-Spengler reaction, optimizing the reaction conditions (pH, solvent, temperature) is crucial for achieving good conversion.
Q2: How can I monitor the progress of the solid-phase peptide synthesis?
A2: The Kaiser test (ninhydrin test) can be used to qualitatively monitor the completion of each coupling step by detecting the presence of free primary amines.[2] A positive test (blue/purple color) indicates incomplete coupling.
Q3: What are some common challenges associated with the Pictet-Spengler reaction for diversifying Pacidamycins?
A3: Common challenges include achieving high conversion rates, managing the solubility of the reactants, and controlling diastereoselectivity. The choice of aldehyde and reaction conditions significantly impacts the outcome.
Q4: Are there any specific safety precautions to consider during the synthesis?
A4: Standard laboratory safety procedures should be followed. In particular, handling of TFA for cleavage from the resin and the use of copper catalysts should be performed in a well-ventilated fume hood.
Data Presentation
Table 1: Conversion Rates and Diastereomeric Ratios for the Pictet-Spengler Reaction of Pacidamycin 4 with Various Aldehydes
| Aldehyde Partner | Conversion (%) | Diastereomeric Ratio (d.r.) |
| 5-bromosalicylaldehyde | 100 | >99:1 |
| 4-bromo-3-nitrobenzaldehyde | 100 | 70:30 |
| 4-bromobenzaldehyde | 80 | 60:40 |
| 4-chlorobenzaldehyde | 60 | 60:40 |
| Benzaldehyde | 20 | Not determined |
| 3-fluorobenzaldehyde | 0 | Not applicable |
| 4-dimethylaminobenzaldehyde | 0 | Not applicable |
| 4-nitrobenzaldehyde | 0 | Not applicable |
Conditions: Pacidamycin 4 (100 µg), 25 mM of the aldehyde partner in a 1:1 solution of MeCN/KH₂PO₄ (0.1 M, pH 6) at 50 °C for 16 h.
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) of the Tetrapeptide Backbone
This protocol is a general guideline and may require optimization based on the specific sequence.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final Fmoc deprotection, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by preparative HPLC.
Protocol 2: Pictet-Spengler Reaction for Pacidamycin Analog Synthesis
-
Reaction Setup: In a microcentrifuge tube, dissolve Pacidamycin 4 (100 µg) in a 1:1 mixture of acetonitrile (MeCN) and 0.1 M KH₂PO₄ buffer (pH 6).
-
Addition of Aldehyde: Add the desired aryl aldehyde to a final concentration of 25 mM.
-
Reaction Incubation: Incubate the reaction mixture at 50 °C for 16 hours.
-
Monitoring: Monitor the reaction progress by LC-MS to determine the conversion rate.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable solvent and purify the product by preparative HPLC to isolate the desired analog and separate diastereomers.
Visualizations
References
Troubleshooting contamination in Streptomyces coeruleorubidus fermentation
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with Streptomyces coeruleorubidus fermentation.
Troubleshooting Guide: Contamination Events
Contamination is a frequent challenge in long-duration Streptomyces fermentations. A systematic approach is crucial for identifying the source and preventing recurrence.
Question: My Streptomyces coeruleorubidus culture shows signs of contamination. What should I do?
Answer:
Immediate action is required to diagnose and contain the contamination. Follow this workflow to identify the contaminant and determine the source.
Caption: Troubleshooting workflow for contamination events.
Step 1: Preliminary Identification
The first step is to characterize the contaminant. This will guide your investigation into its source.
A. Visual and Microscopic Examination:
-
Observe Culture Characteristics: Note any changes in the fermentation broth, such as a milky or cloudy appearance, which can indicate bacterial contamination.[1]
-
Microscopy: Perform a Gram stain on a sample from the contaminated culture. Streptomyces are Gram-positive, filamentous bacteria.[2] Common bacterial contaminants like Bacillus are Gram-positive rods, while Pseudomonas are Gram-negative rods.[3][4] Yeasts will appear as larger, budding cells. This initial check can quickly narrow down the type of contaminant.
B. Culture-Based Identification:
-
Streak on Agar (B569324) Plates: Streak a sample of your culture onto both a general-purpose medium (like Tryptic Soy Agar) and a selective medium for fungi (like Potato Dextrose Agar with chloramphenicol). This helps to isolate and identify the contaminant.[4]
Step 2: Source Investigation
Once you have a preliminary identification, trace the potential points of entry.
Caption: Major sources of fermentation contamination.
A. Review Sterilization Procedures:
-
Autoclave Validation: Ensure your autoclave is reaching the correct temperature (121°C) and pressure (15 psi) for the appropriate duration.[5] Use biological indicators (e.g., Bacillus stearothermophilus spore strips) to verify autoclave performance.[1]
-
Media Sterility Check: Before inoculation, incubate a sample of your sterilized media for 24-48 hours to confirm its sterility.[1]
B. Evaluate Aseptic Technique:
-
Inoculation and Sampling: All manipulations should be performed in a certified biological safety cabinet.[5] Review procedures for inoculating the culture and taking samples, as these are high-risk steps.[6]
-
Operator Training: Ensure all personnel are thoroughly trained in aseptic techniques.
C. Check Raw Materials and Seed Culture:
-
Inoculum Purity: Streak your working cell bank or spore suspension on an agar plate to confirm the purity of the initial inoculum.[6]
-
Media Components: Heat-labile components added after autoclaving (e.g., certain oils or sugars) must be filter-sterilized. Ensure the filters used are of the correct pore size (0.22 µm) and are not compromised.
Frequently Asked Questions (FAQs)
Q1: What are the optimal fermentation parameters for Streptomyces coeruleorubidus?
Answer:
Optimal conditions can vary slightly, but published data for Streptomyces species provide a general baseline. The goal is to maintain conditions that favor Streptomyces growth and antibiotic production while potentially inhibiting common contaminants.
| Parameter | Recommended Range | Rationale & Notes |
| Temperature | 28-30°C | Most Streptomyces species grow well in this mesophilic range.[5][7][8] Temperatures above 37°C can inhibit growth and favor bacterial contaminants. |
| pH | 6.5 - 8.0 | Streptomyces generally prefer neutral to slightly alkaline conditions.[7][8] Maintaining pH can be critical as metabolic byproducts can alter it during fermentation. |
| Agitation | 200-250 rpm | Essential for maintaining dissolved oxygen and nutrient distribution in liquid cultures.[9][5][8] Streptomyces are aerobic. |
| Aeration (DO) | >20% saturation | Dissolved oxygen is crucial for the aerobic metabolism of Streptomyces.[8] Monitoring and controlling DO is key in bioreactor setups. |
Q2: My culture broth turned milky/cloudy after 72 hours. Is this contamination?
Answer:
Yes, this is a strong indicator of bacterial contamination.[1] Streptomyces grow as filamentous mycelia, which can form pellets or clumps but typically do not cause uniform turbidity like unicellular bacteria.[5] The rapid doubling time of common contaminants like Bacillus or E. coli allows them to outgrow the slower-growing Streptomyces, leading to a cloudy appearance within 2-3 days.[4]
Q3: Can I salvage a contaminated fermentation batch?
Answer:
For research and development purposes, it is almost always recommended to discard the contaminated batch. The presence of a contaminant significantly alters the fermentation environment:
-
Competition for Nutrients: The contaminant will consume essential nutrients, limiting the growth and productivity of Streptomyces coeruleorubidus.
-
Metabolic Interference: Contaminants produce their own secondary metabolites, which can interfere with the production or stability of your target compound.[10]
-
Downstream Processing Issues: The presence of contaminating cells and their products complicates extraction and purification, potentially leading to false results.
Attempting to "rescue" a batch is inefficient and can lead to unreliable data. The focus should be on identifying the source of the contamination to prevent future occurrences.[6]
Q4: What are some common contaminants found in Streptomyces fermentations?
Answer:
Common contaminants are typically ubiquitous environmental microbes that are robust and fast-growing.
-
Bacillus species: These are Gram-positive, spore-forming bacteria commonly found in soil and dust. Their heat-resistant spores can survive improper autoclaving.[6][3]
-
Pseudomonas species: These are motile, Gram-negative bacteria known for their metabolic versatility and resistance to some antibiotics.[4]
-
Fungi (e.g., Aspergillus, Penicillium): These are airborne spore-formers that can easily contaminate media if aseptic techniques are not strictly followed.[6]
-
Yeasts: These fast-growing fungi can also be introduced through the air or improper aseptic handling.[6]
Key Experimental Protocols
Protocol 1: Gram Staining for Rapid Contaminant Identification
This procedure differentiates bacteria based on their cell wall structure and is a critical first step in identifying contaminants.
Materials:
-
Microscope slides
-
Inoculation loop
-
Crystal Violet, Gram's Iodine, 95% Ethanol (B145695), Safranin
-
Water
-
Light microscope with oil immersion lens
Methodology:
-
Prepare a Smear: Aseptically transfer a small amount of the liquid culture onto a clean microscope slide and spread it thinly.
-
Heat Fix: Allow the smear to air dry completely, then pass it through a flame 2-3 times to fix the cells to the slide.
-
Primary Stain: Flood the slide with Crystal Violet for 1 minute.
-
Rinse: Gently rinse the slide with water.
-
Mordant: Flood the slide with Gram's Iodine for 1 minute.
-
Rinse: Gently rinse the slide with water.
-
Decolorize: Rinse the slide with 95% ethanol drop by drop until the runoff is clear (typically 10-15 seconds). This is the critical step.
-
Rinse: Immediately rinse with water to stop the decolorization process.
-
Counterstain: Flood the slide with Safranin for 1 minute.
-
Rinse & Dry: Rinse with water and blot dry gently.
-
Observe: View under a microscope using the oil immersion lens.
-
Gram-positive cells (like Streptomyces and Bacillus) will appear purple.
-
Gram-negative cells (like Pseudomonas and E. coli) will appear pink/red.
-
Protocol 2: Sterility Testing of Fermentation Media
This protocol is used to verify that the sterilization process was successful before inoculating with your valuable culture.
Materials:
-
Sterilized fermentation medium
-
Sterile flasks or tubes
-
Incubator set to 30°C and 37°C
Methodology:
-
Sample Collection: After autoclaving and cooling the media, aseptically transfer a representative sample (e.g., 50 mL from a 1 L batch) into a sterile flask. If you added filter-sterilized components, take the sample after these additions.
-
Incubation:
-
Incubate one sample flask at 30°C (optimal for many environmental fungi and bacteria, and for Streptomyces).
-
It is also good practice to incubate a second sample at 37°C to check for common human-associated bacteria.
-
-
Observation: Observe the flasks daily for 3-5 days.
-
Interpretation:
-
No Growth (Clear Media): The medium is sterile and ready for use.
-
Growth (Turbidity, Film, or Sediments): The media is contaminated. Discard the entire batch and troubleshoot the sterilization process (e.g., check autoclave function, operator technique, filter integrity).[1]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Streptomyces spp. in a Clinical Sample: Always Contamination? Results of a French Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
- 7. Isolation and Molecular Identification of Streptomyces spp. with Antibacterial Activity from KSA [eajbsc.journals.ekb.eg]
- 8. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 9. Frontiers | Identification of Antimicrobial Compounds in Two Streptomyces sp. Strains Isolated From Beehives [frontiersin.org]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Synthesis and Purification of Pacidamycin 5
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of Pacidamycin 5.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of this compound?
A1: During the solid-phase peptide synthesis (SPPS) of this compound, several types of impurities can arise. These are often related to the repetitive nature of peptide synthesis and the complex chemical transformations involved. Common impurities include:
-
Deletion Sequences: Peptides where one or more amino acid residues are missing from the sequence. This can occur due to incomplete coupling or deprotection steps.[1][2][3][4]
-
Truncated Sequences: Peptide chains that are shorter than the target this compound sequence due to premature termination of the synthesis.[3][4]
-
Incompletely Deprotected Peptides: Residual protecting groups on the amino acid side chains that were not fully removed during the final cleavage and deprotection steps.[2][3][4][5]
-
Side-Reaction Products: Modifications to the peptide, such as oxidation (especially of methionine or tryptophan residues), deamidation (of asparagine or glutamine), or racemization of amino acids.[1][2][5][6]
-
Products of Pictet-Spengler Reaction: If the synthesis involves a meta-tyrosine residue, a Pictet-Spengler reaction can occur, leading to the formation of tetrahydroisoquinoline-containing analogues.[7]
Q2: What is the recommended general strategy for purifying synthesized this compound?
A2: The standard and most effective method for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[4][8] This technique separates the target peptide from impurities based on differences in hydrophobicity. A typical workflow involves:
-
Column Selection: A C18-modified silica (B1680970) column is the most common choice for peptide purification.[4]
-
Mobile Phase: A binary solvent system is used, typically consisting of:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN).
-
-
Gradient Elution: A gradient of increasing Solvent B is used to elute the bound peptides. More hydrophobic molecules will elute at higher concentrations of acetonitrile.
-
Detection: The elution profile is monitored using a UV detector, typically at wavelengths of 214 nm and 280 nm.[8]
-
Fraction Collection and Analysis: Fractions corresponding to the major peak (the target peptide) are collected and analyzed for purity, often by analytical HPLC and mass spectrometry.
Q3: How can I confirm the identity and purity of my final this compound product?
A3: A combination of analytical techniques is essential to confirm the identity and assess the purity of your synthesized this compound:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool that provides both the retention time from the HPLC separation and the mass-to-charge ratio (m/z) of the compound. This allows for the confirmation of the molecular weight of this compound and the identification of impurities based on their mass.[9]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the synthesized peptide.
-
Tandem Mass Spectrometry (MS/MS): This technique involves fragmenting the peptide in the mass spectrometer to obtain sequence information, thus confirming that the correct amino acid sequence has been synthesized.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the overall structure and stereochemistry of the final product.
Troubleshooting Guides
Problem 1: Low Purity of Crude this compound After Synthesis
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Rationale |
| Incomplete Amino Acid Coupling | Increase coupling time and/or use a higher excess of activated amino acid and coupling reagents. Double-couple problematic residues. | Ensures that each amino acid is efficiently added to the growing peptide chain, minimizing deletion sequences.[1] |
| Inefficient Fmoc-Deprotection | Increase the deprotection time or use a stronger deprotection solution. Monitor the deprotection reaction using a colorimetric test (e.g., Kaiser test). | Incomplete removal of the Fmoc protecting group will prevent the next amino acid from being added, leading to truncated sequences.[6] |
| Amino Acid Side Chain Reactions | Use appropriate side-chain protecting groups for sensitive amino acids. Optimize cleavage conditions (scavengers, time, temperature) to minimize side reactions. | Protecting groups prevent unwanted reactions on the amino acid side chains during synthesis. Scavengers in the cleavage cocktail protect sensitive residues from reactive species. |
| Aggregation During Synthesis | Incorporate "difficult sequence" protocols, such as using pseudoproline dipeptides or performing the synthesis at an elevated temperature. | Some peptide sequences are prone to aggregation on the solid support, which can hinder subsequent chemical steps. |
Problem 2: Difficulty in Purifying this compound by RP-HPLC
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Rationale |
| Poor Resolution of Peaks | Optimize the HPLC gradient. A shallower gradient will provide better separation of closely eluting peaks. Try a different stationary phase (e.g., C8 or phenyl column) if C18 is not effective. | A slow increase in the organic solvent concentration allows for better separation of compounds with similar hydrophobicities. Different column chemistries offer alternative selectivities.[4] |
| Broad or Tailing Peaks | Ensure the sample is fully dissolved in the initial mobile phase conditions before injection. Check for and prevent peptide aggregation by adjusting the pH or adding organic modifiers to the sample solvent. | Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion. Aggregated peptides behave non-ideally on the column. |
| Product is not Eluting | Increase the final concentration of acetonitrile in the gradient. If the product is very hydrophobic, consider adding a small percentage of a stronger organic solvent like isopropanol (B130326) to the mobile phase. | Highly hydrophobic peptides require a stronger organic mobile phase to be eluted from the reversed-phase column. |
| Multiple Peaks for the Purified Product | The product may exist as different conformers or be partially oxidized. Analyze each peak by mass spectrometry to determine if they correspond to the correct mass. If oxidation is suspected, add a reducing agent like DTT to the sample before injection. | Peptides can sometimes adopt multiple stable conformations that can be separated by HPLC. Oxidation will result in a mass increase of 16 Da per oxygen atom. |
Experimental Protocols
General Protocol for RP-HPLC Purification of this compound
This protocol provides a starting point for the purification of this compound. Optimization will likely be required based on the specific impurities present in the crude product.
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent. A mixture of water and acetonitrile with 0.1% TFA is a good starting point.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC System and Column:
-
System: A preparative HPLC system equipped with a gradient pump, UV detector, and fraction collector.
-
Column: A C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
-
Mobile Phases:
-
Solvent A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic acid (TFA).
-
Solvent B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic acid (TFA).
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 10 mL/min
-
Detection: 214 nm and 280 nm
-
Gradient:
-
0-5 min: 5% B
-
5-65 min: 5% to 65% B (linear gradient)
-
65-70 min: 65% to 100% B
-
70-75 min: 100% B
-
75-80 min: 100% to 5% B
-
80-90 min: 5% B (re-equilibration)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of each fraction using analytical RP-HPLC with a similar but faster gradient.
-
Confirm the identity of the pure fractions by LC-MS.
-
-
Lyophilization:
-
Pool the pure fractions and freeze-dry to obtain the final purified this compound as a white powder.
-
Visualizations
Caption: Experimental workflow for the purification of synthesized this compound.
Caption: Troubleshooting logic for low purity of this compound after purification.
References
- 1. mdpi.com [mdpi.com]
- 2. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 3. Peptide Impurities [sigmaaldrich.com]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SynBio‐SynChem Approaches to Diversifying the Pacidamycins through the Exploitation of an Observed Pictet‐Spengler Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
Technical Support Center: HPLC Analysis of Uridyl Peptide Antibiotics
Disclaimer: Specific high-performance liquid chromatography (HPLC) methods for Pacidamycin 5 are not extensively documented in publicly available scientific literature. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles for the HPLC analysis of uridyl peptide antibiotics and related peptide compounds. The provided protocols and parameters should be considered as a starting point for method development and may require further optimization for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing poor resolution with broad and tailing peaks for my uridyl peptide antibiotic. What are the potential causes and solutions?
A1: Poor peak shape is a common issue in the reversed-phase HPLC of peptides and can stem from several factors.
-
Secondary Interactions: Free silanol (B1196071) groups on the silica-based column packing can interact with the basic moieties of the peptide, leading to peak tailing.
-
Peptide Aggregation: Hydrophobic peptides can aggregate, causing peak broadening.
-
Column Overload: Injecting too much sample can lead to distorted peak shapes.[5]
-
Inappropriate Column Chemistry: The pore size of the column packing material is crucial for large molecules like peptides.
Q2: My peaks of interest are co-eluting or not well separated. How can I improve the resolution?
A2: Improving resolution often involves adjusting the mobile phase, gradient, or other chromatographic parameters.
-
Optimize the Gradient Slope: A steep gradient may not provide enough time for the separation of closely eluting compounds.
-
Solution: Decrease the gradient slope. For instance, if your initial gradient is 5-95% B in 20 minutes, try extending it to 5-95% B over 40 minutes.[2]
-
-
Change the Organic Modifier: Acetonitrile (B52724) is a common organic modifier, but others can offer different selectivity.
-
Solution: Try replacing acetonitrile with methanol (B129727) or a mixture of acetonitrile and isopropanol.[4]
-
-
Adjust the Mobile Phase pH: For ionizable compounds, small changes in pH can significantly affect retention and selectivity.[6]
-
Solution: Ensure your buffer concentration is sufficient to maintain a stable pH. Experiment with slight pH adjustments to optimize separation.[6]
-
-
Increase Column Temperature: Higher temperatures can improve mass transfer and may alter selectivity.[4]
-
Solution: Incrementally increase the column temperature (e.g., in 10°C steps from 30°C to 60°C) and observe the effect on resolution.[1]
-
Q3: I'm seeing inconsistent retention times from one injection to the next. What could be the cause?
A3: Fluctuating retention times are often due to issues with the HPLC system or mobile phase preparation.
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions between runs.
-
Solution: Ensure a sufficient equilibration time between injections, especially when using high aqueous mobile phases.[8]
-
-
Mobile Phase Instability: The mobile phase may be improperly mixed, or one of the components could be evaporating.
-
Solution: Ensure mobile phase components are thoroughly mixed and degassed.[5] Keep solvent bottles capped to prevent evaporation.
-
-
Pump Malfunction: Issues with the pump, such as leaks or worn seals, can lead to an unstable flow rate.
-
Solution: Regularly inspect the pump for leaks and perform routine maintenance.[5]
-
-
Temperature Fluctuations: Inconsistent column temperature can affect retention times.[7]
-
Solution: Use a column oven to maintain a stable temperature.[6]
-
Data Presentation: HPLC Parameters for Peptide Antibiotic Analysis
The following tables summarize common starting parameters for the HPLC analysis of peptide antibiotics. These should be optimized for the specific analysis of this compound.
Table 1: Column and Mobile Phase Recommendations
| Parameter | Recommendation | Rationale |
| Column Type | Reversed-Phase C18 or C8 | Provides good retention for moderately hydrophobic peptides. |
| Pore Size | 300 Å | Wide pores are suitable for larger molecules like peptides, improving peak shape.[2][4] |
| Particle Size | 1.8 - 5 µm | Smaller particles offer higher efficiency but at the cost of higher backpressure. |
| Mobile Phase A | 0.1% TFA in Water | Good for UV detection, masks silanol interactions.[2][3] |
| 0.1% Formic Acid in Water | MS-compatible alternative to TFA.[3] | |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Common organic phase for peptide elution. |
| 0.1% Formic Acid in Acetonitrile | MS-compatible organic phase. |
Table 2: Typical Chromatographic Conditions
| Parameter | Starting Value | Range for Optimization |
| Flow Rate (4.6 mm ID column) | 1.0 mL/min | 0.5 - 1.5 mL/min |
| Column Temperature | 40°C | 30 - 60°C[1] |
| Detection Wavelength | 214 nm or 220 nm | For peptide backbone absorption.[1][9] |
| Injection Volume | 10 µL | 5 - 20 µL |
| Gradient | 5-60% B over 30 min | Adjust slope and range based on initial results. |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 300 Å, 4.6 x 150 mm, 5 µm.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
-
Sample Preparation: Dissolve the sample in Mobile Phase A or a mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.[10]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 40°C.[10]
-
Detection: UV at 214 nm.[1]
-
Injection Volume: 10 µL.[10]
-
Gradient: Start with a broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the elution point of the compound.[1][10] Then, optimize the gradient around the elution point for better resolution. For example, if the peak elutes at 40% B, a new gradient could be 30% to 50% B over 20 minutes.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. waters.com [waters.com]
- 4. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. uhplcs.com [uhplcs.com]
- 7. youtube.com [youtube.com]
- 8. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 9. archives.ijper.org [archives.ijper.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Validating MraY as the Primary Target of Pacidamycin 5 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pacidamycin 5, a member of the uridyl peptide class of antibiotics, and its in vitro activity, supporting the validation of its primary target, the bacterial enzyme MraY. MraY (phospho-N-acetylmuramoyl-pentapeptide translocase) is an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Its inhibition leads to bacterial cell death, making it an attractive target for novel antibacterial agents.
This document presents a comparison of this compound with other known MraY inhibitors, supported by available experimental data. Detailed protocols for key validation assays are also provided to facilitate the replication and further investigation of these findings.
Comparative Analysis of In Vitro Activity
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator MraY Inhibitors
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound | Pseudomonas aeruginosa | 8 - 64 | [1] |
| Enterobacteriaceae | >100 | [1] | |
| Staphylococcus aureus | >100 | [1] | |
| Streptococcus species | >100 | [1] | |
| Carbacaprazamycin | Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | ||
| Capuramycin | Mycobacterium tuberculosis | 0.2 - 0.78 | |
| 3'-hydroxymureidomycin A | Pseudomonas aeruginosa | 16 | |
| Tunicamycin | Bacillus subtilis | 0.1 |
Table 2: In Vitro MraY Inhibition (IC50) of Comparator Antibiotics
| Compound | MraY Source | IC50 (nM) | Reference |
| Carbacaprazamycin | Aquifex aeolicus | 104 | [2] |
| Capuramycin | Aquifex aeolicus | 185 | |
| 3'-hydroxymureidomycin A | Aquifex aeolicus | 52 | |
| Muraymycin D2 | Aquifex aeolicus | Potent inhibitor | |
| Tunicamycin | Aquifex aeolicus | Potent inhibitor |
Note: The absence of a specific IC50 value for this compound against MraY in the public domain is a current data gap. The potent and specific whole-cell activity against P. aeruginosa strongly suggests MraY inhibition as its primary mechanism of action.
Experimental Protocols
To facilitate further research and validation, detailed protocols for key in vitro assays are provided below.
1. MraY Enzyme Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay measures the inhibition of MraY activity by monitoring the transfer of a fluorescently labeled substrate from the aqueous phase to a lipid acceptor embedded in a micelle, resulting in a FRET signal.
Materials:
-
Purified MraY enzyme
-
Membrane vesicles containing overexpressed MraY
-
Fluorescently labeled UDP-MurNAc-pentapeptide (donor fluorophore)
-
Lipid/detergent micelles containing a FRET acceptor
-
Undecaprenyl phosphate (B84403) (C55-P)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.05% Triton X-100)
-
Test compounds (e.g., this compound)
-
384-well black microplates
-
Plate reader capable of measuring FRET
Procedure:
-
Prepare a reaction mixture containing MraY-containing membranes, C55-P, and FRET acceptor micelles in the assay buffer.
-
Add serial dilutions of the test compound (this compound) or control inhibitors to the wells of the microplate.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled UDP-MurNAc-pentapeptide substrate to all wells.
-
Immediately begin monitoring the FRET signal (e.g., excitation at 485 nm, emission at 520 nm for the donor and 590 nm for the acceptor) over time using a plate reader.
-
Calculate the initial reaction rates from the linear phase of the progress curves.
-
Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
2. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound (this compound)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration (e.g., 5 x 10^5 CFU/mL) in the broth medium.
-
Prepare serial twofold dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Inoculate each well containing the serially diluted compound with the bacterial suspension.
-
Include a positive control well (bacteria without antibiotic) and a negative control well (broth without bacteria).
-
Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing the Mechanism and Workflow
To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: MraY Inhibition by this compound.
Caption: Broth Microdilution MIC Assay Workflow.
References
Comparative Analysis of Pacidamycin 5 and Mureidomycin Activity: A Guide for Researchers
A deep dive into the comparative efficacy of two potent MraY inhibitors, Pacidamycin 5 and mureidomycin, this guide provides researchers, scientists, and drug development professionals with a side-by-side analysis of their antibacterial activities, supported by available experimental data and detailed protocols.
This compound and mureidomycins belong to the family of uridyl peptide antibiotics, a class of natural products that exhibit potent antibacterial activity by targeting a crucial step in bacterial cell wall biosynthesis.[1][2][3] Their specific target is the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY), which catalyzes the formation of Lipid I, an essential intermediate in the peptidoglycan synthesis pathway.[3][4] This mechanism of action makes them promising candidates for the development of new antibiotics, particularly against challenging Gram-negative pathogens like Pseudomonas aeruginosa.[2][5]
Quantitative Comparison of Antibacterial Activity
While direct head-to-head comparative studies of this compound and a specific mureidomycin analog under identical conditions are limited in the available literature, this section compiles reported minimum inhibitory concentration (MIC) and MraY inhibition data to facilitate a comparative assessment.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Antibiotic | Organism | Strain | MIC (µg/mL) | Reference |
| Pacidamycin (complex) | Pseudomonas aeruginosa | PAO1 | 4 - 16 | [6] |
| Mureidomycins | Pseudomonas aeruginosa | Various strains | ≤ 200 | [7] |
Note: The MIC value for pacidamycin is for the complex, not specifically this compound. The value for mureidomycins represents a general susceptibility of Pseudomonas species.
Table 2: MraY Inhibition Data
| Inhibitor | Enzyme Source | IC50 | Reference |
| 3'-hydroxymureidomycin A | Aquifex aeolicus MraY | 52 nM | [1] |
| N-acetylated mureidomycins | Not specified | 1.5 mM | [8] |
| Unspecified mureidomycin | Not specified | 260 µM | [8] |
Note: IC50 values for MraY inhibition by this compound were not available in the searched literature. The data for mureidomycins highlight the significant impact of structural modifications on inhibitory activity.
Mechanism of Action: Inhibition of MraY
Both this compound and mureidomycins exert their antibacterial effect by inhibiting the MraY enzyme. This inhibition blocks the transfer of the soluble peptidoglycan precursor, UDP-N-acetylmuramoyl-pentapeptide, to the lipid carrier undecaprenyl phosphate (B84403), thereby halting the synthesis of the bacterial cell wall.[3][4]
Figure 1. Inhibition of MraY by this compound and Mureidomycin.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.
-
Preparation of Antimicrobial Stock Solution: Dissolve this compound or mureidomycin in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a range of antibiotic concentrations.
-
Inoculum Preparation: Culture the test bacterium (e.g., Pseudomonas aeruginosa PAO1) on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Figure 2. Workflow for MIC determination by broth microdilution.
MraY Inhibition Assay (Fluorescence-Based)
This assay measures the inhibition of MraY activity by monitoring the formation of a fluorescently labeled Lipid I analog.
-
Reagents:
-
Purified MraY enzyme
-
Fluorescently labeled UDP-MurNAc-pentapeptide (e.g., dansylated)
-
Undecaprenyl phosphate (C55-P)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
This compound or mureidomycin (inhibitor)
-
-
Assay Setup: In a microplate, combine the assay buffer, MraY enzyme, and varying concentrations of the inhibitor.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period at room temperature.
-
Reaction Initiation: Start the enzymatic reaction by adding the fluorescently labeled UDP-MurNAc-pentapeptide and C55-P.
-
Signal Detection: Monitor the increase in fluorescence over time using a microplate reader. The formation of the fluorescent Lipid I analog leads to a change in the fluorescent signal.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Conclusion
Both this compound and mureidomycins are potent inhibitors of MraY, a critical enzyme in bacterial cell wall synthesis, and show promising activity against Pseudomonas aeruginosa. The available data suggests that mureidomycins, particularly certain analogs, can have very potent MraY inhibitory activity at the nanomolar level. While a direct comparison of the antibacterial efficacy of this compound and a specific mureidomycin is limited by the available data, this guide provides a framework for such a comparison. Further side-by-side studies using standardized protocols are necessary to fully elucidate the comparative advantages of these two important classes of antibiotics.
References
- 1. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mureidomycin A, a new inhibitor of bacterial peptidoglycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of mureidomycin biosynthesis activated by introduction of an exogenous regulatory gene ssaA into Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Level Pacidamycin Resistance in Pseudomonas aeruginosa Is Mediated by an Opp Oligopeptide Permease Encoded by the opp-fabI Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibility of Pseudomonas species to the novel antibiotics mureidomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mureidomycin A | Benchchem [benchchem.com]
Pacidamycin 5 Versus Tunicamycin: A Comparative Analysis of MraY Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two notable MraY inhibitors: Pacidamycin 5 and Tunicamycin. Both compounds target the essential bacterial enzyme MraY, a critical component in the peptidoglycan biosynthesis pathway, making it a prime target for novel antibacterial agents. This analysis delves into their mechanism of action, inhibitory potency, and selectivity, supported by experimental data and protocols to aid in research and drug development efforts.
Mechanism of Action: Targeting the Bacterial Cell Wall Synthesis
This compound and Tunicamycin are both nucleoside antibiotics that inhibit MraY, the phospho-N-acetylmuramoyl-pentapeptide translocase.[1][2] This enzyme catalyzes the first membrane-bound step in the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.[1][2] By inhibiting MraY, these compounds effectively block the formation of Lipid I, a key intermediate, thereby disrupting cell wall construction and leading to bacterial cell death. Both inhibitors share a common uridine (B1682114) moiety which is crucial for binding to the MraY target.[2]
A critical distinction between the two lies in their selectivity. Tunicamycin is a non-selective inhibitor, meaning it also targets the human MraY paralog, GlcNAc-1-P-transferase (GPT), which is involved in N-linked glycosylation. This off-target activity leads to significant cytotoxicity in mammalian cells, limiting its therapeutic potential. In contrast, the pacidamycin family of antibiotics is known to be more selective for bacterial MraY, offering a significant advantage in terms of a potential therapeutic window. This selectivity is attributed to structural differences, particularly in the peptidyl moiety, which interacts with regions of MraY that are not conserved in human GPT.
Quantitative Comparison of MraY Inhibition
| Inhibitor | Target Enzyme | IC50 Value (nM) | Organism/Assay Condition | Selectivity Profile |
| Tunicamycin | MraY | ~16 | Staphylococcus aureus | Non-selective (inhibits human GPT) |
| This compound | MraY | Not Reported | - | Reported to be selective for bacterial MraY |
| Capuramycin | MraYAA | 185 | Aquifex aeolicus | Selective for bacterial MraY |
| 3′-hydroxymureidomycin A | MraYAA | 52 | Aquifex aeolicus | Selective for bacterial MraY |
| Carbacaprazamycin | MraYAA | 104 | Aquifex aeolicus | Selective for bacterial MraY |
MraYAA refers to MraY from Aquifex aeolicus.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are outlines of common experimental protocols used to determine the inhibitory activity of compounds against MraY.
MraY Inhibition Assay (UMP-Glo™ Assay)
This assay quantifies the amount of UMP produced as a byproduct of the MraY-catalyzed reaction. A decrease in UMP production in the presence of an inhibitor corresponds to its inhibitory activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, NaCl, MgCl₂, and a detergent (e.g., CHAPS).
-
Component Addition: To the wells of a microplate, add the MraY enzyme, the lipid substrate undecaprenyl phosphate (B84403) (C55-P), and the inhibitor at various concentrations.
-
Initiation of Reaction: Start the reaction by adding the soluble substrate UDP-MurNAc-pentapeptide.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
UMP Detection: Stop the reaction and add the UMP-Glo™ reagent, which contains a thermostable uridine phosphorylase and a luciferase. The UMP is converted to UMP and then to ATP, which drives a luciferase reaction, producing light.
-
Data Analysis: Measure the luminescence using a luminometer. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Fluorescence Resonance Energy Transfer (FRET)-Based MraY Assay
This method utilizes a fluorescently labeled UDP-MurNAc-pentapeptide substrate to monitor MraY activity.
Protocol:
-
Assay Components: The assay includes the MraY enzyme, the lipid substrate C55-P, and a UDP-MurNAc-pentapeptide substrate labeled with a FRET donor fluorophore. A FRET acceptor is incorporated into the micelles containing the enzyme and lipid substrate.
-
Reaction Setup: In a microplate, combine the MraY enzyme, C55-P, the FRET acceptor, and the inhibitor at varying concentrations.
-
Reaction Initiation: Add the fluorescently labeled UDP-MurNAc-pentapeptide to start the reaction.
-
FRET Measurement: As MraY transfers the fluorescent substrate to the lipid carrier, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal (a decrease in donor emission and an increase in acceptor emission).
-
Data Analysis: Monitor the change in the FRET ratio over time. The rate of the reaction is determined, and the IC50 value is calculated by plotting the reaction rate against the inhibitor concentration.
Visualizing the Molecular Battleground
To better understand the context of MraY inhibition, the following diagrams illustrate the peptidoglycan biosynthesis pathway and a conceptual workflow for comparing MraY inhibitors.
Caption: The bacterial peptidoglycan biosynthesis pathway, highlighting the inhibitory action of this compound and Tunicamycin on the MraY enzyme.
Caption: A logical workflow for the comparative evaluation of MraY inhibitors, focusing on potency and selectivity.
Conclusion
The comparison between this compound and Tunicamycin as MraY inhibitors reveals critical differences relevant to antibacterial drug development. While both effectively target a key enzyme in bacterial cell wall synthesis, the superior selectivity of the pacidamycin family for bacterial MraY over its human homolog presents a significant advantage. Tunicamycin's off-target toxicity remains a major hurdle for its clinical application. Although a precise IC50 value for this compound is needed for a direct quantitative comparison, the available evidence strongly suggests that the pacidamycin scaffold is a more promising starting point for the development of safe and effective MraY-targeted antibiotics. Further structure-activity relationship studies on the pacidamycin series are warranted to optimize potency and drug-like properties.
References
Efficacy of Pacidamycin 5: A Comparative Guide to Translocase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Pacidamycin 5 and other prominent translocase I (MraY) inhibitors. The data presented is compiled from various studies to offer an objective overview of their performance, supported by detailed experimental protocols and visual diagrams to facilitate understanding of the underlying mechanisms and experimental procedures.
Introduction to Translocase I (MraY) and its Inhibitors
Translocase I, also known as MraY, is a critical bacterial enzyme that plays an essential role in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. MraY catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I. This step is the first membrane-bound step in peptidoglycan synthesis and is absent in eukaryotes, making MraY an attractive target for the development of novel antibacterial agents.
Several classes of naturally occurring nucleoside antibiotics have been identified as inhibitors of MraY. These include the pacidamycins, mureidomycins, tunicamycins, capuramycins, and muraymycins. These inhibitors typically share a common uridine (B1682114) moiety, which mimics the natural substrate of MraY, but differ in their side chains, affecting their spectrum of activity and potency. This compound belongs to the pacidamycin class of uridyl peptide antibiotics and has shown notable activity, particularly against Pseudomonas aeruginosa.
Comparative Efficacy of Translocase I Inhibitors
The efficacy of translocase I inhibitors is primarily evaluated through two key metrics: the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) against the MraY enzyme. The following tables summarize the available quantitative data for this compound and other representative MraY inhibitors.
Note: The data presented below is compiled from various sources. Direct comparison of absolute values should be made with caution, as experimental conditions may vary between studies.
Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Inhibitor | Pseudomonas aeruginosa | Staphylococcus aureus | Enterococcus faecalis | Escherichia coli | Mycobacterium tuberculosis |
| This compound | 8 - 64[1] | >100[1] | >100[1] | >100[1] | - |
| Mureidomycin A | - | - | - | - | - |
| Mureidomycin C | 0.1 - 3.13 | - | - | - | - |
| Tunicamycin | - | 20 - 80 | - | - | - |
| Capuramycin | - | - | - | - | 16.0 (MIC90)[2] |
| Muraymycin A1 | - | 2 - 16[3] | 16 - 64[3] | >128 (wild-type), <0.03 (permeable mutant)[3] | - |
"-": Data not available in the searched sources.
Table 2: MraY Enzyme Inhibition (IC50) Values
| Inhibitor | IC50 (µM) | Source of MraY Enzyme |
| Pacidamycin | - | E. coli or S. aureus MraY is efficiently inhibited in vitro[2] |
| Mureidomycin A | 0.03 (µg/mL) | - |
| Tunicamycin | 0.55 | E. coli |
| Capuramycin | 0.018 | Bacterial phospho-N-acetylmuramyl-pentapeptide-translocase |
| Muraymycin A1 | 0.027 (µg/mL) | - |
| Muraymycin D2 | 0.01 | B. subtilis |
"-": Specific IC50 value for this compound was not found in the searched sources, though it is a known MraY inhibitor.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Bacterial culture in logarithmic growth phase
-
Stock solutions of the test inhibitors
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation: A pure culture of the test bacterium is grown overnight in the appropriate broth. The culture is then diluted to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Inhibitors: The test inhibitors are serially diluted (usually two-fold) in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Each well containing the diluted inhibitor is inoculated with the standardized bacterial suspension. A growth control well (bacteria and broth without inhibitor) and a sterility control well (broth only) are included on each plate.
-
Incubation: The plates are incubated at a temperature and duration suitable for the test organism, typically 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the inhibitor at which there is no visible growth of the bacteria.
In Vitro MraY Enzyme Inhibition Assay (Radiolabeled Substrate Method)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of MraY by quantifying the formation of radiolabeled Lipid I.
Materials:
-
Purified MraY enzyme preparation (e.g., from E. coli or B. subtilis)
-
Radiolabeled substrate: [¹⁴C]UDP-MurNAc-pentapeptide
-
Lipid substrate: Undecaprenyl phosphate (C55-P)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter or phosphorimager
Procedure:
-
Reaction Setup: The reaction mixture is prepared in a microcentrifuge tube containing the reaction buffer, a known concentration of the test inhibitor (or solvent control), and undecaprenyl phosphate.
-
Enzyme Addition: The reaction is initiated by adding the purified MraY enzyme.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for Lipid I formation.
-
Reaction Termination and Extraction: The reaction is stopped, and the lipid components, including the radiolabeled Lipid I, are extracted using an organic solvent (e.g., n-butanol).
-
TLC Analysis: The extracted lipids are spotted onto a TLC plate, which is then developed in a suitable solvent system to separate Lipid I from the unreacted radiolabeled substrate.
-
Quantification: The amount of radioactivity in the Lipid I spot is quantified using a scintillation counter or phosphorimager.
-
IC50 Determination: The percentage of inhibition at various inhibitor concentrations is calculated, and the data is plotted to determine the IC50 value, which is the concentration of the inhibitor that reduces MraY activity by 50%.
Visualizations
References
- 1. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. III. Microbiologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Level Pacidamycin Resistance in Pseudomonas aeruginosa Is Mediated by an Opp Oligopeptide Permease Encoded by the opp-fabI Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
Structure-Activity Relationship of Pacidamycin 5 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Pacidamycin 5 analogs, a class of uridyl peptide antibiotics that inhibit the bacterial enzyme MraY, a critical component in the peptidoglycan biosynthesis pathway. The following sections present quantitative data on the antibacterial activity of various analogs, detailed experimental protocols for key biological assays, and a visualization of the targeted signaling pathway.
Data Presentation: Antibacterial Activity of Pacidamycin Analogs
The antibacterial efficacy of this compound and its analogs is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following tables summarize the available quantitative data, offering a comparative view of how structural modifications impact antibacterial potency.
| Compound | Modification | Test Organism | MIC (µg/mL) |
| Pacidamycin 1 | - | Pseudomonas aeruginosa | 8 - 64[1] |
| This compound | - | Pseudomonas aeruginosa | 8 - 64[1] |
| Dihydropacidamycins | Hydrogenation of the exocyclic olefin | Escherichia coli (wild-type and resistant) | 4 - 8[2] |
| Pacidamycin 4 | N-terminal meta-tyrosine | Pseudomonas aeruginosa ATCC 15442 | 16 (MIC90) |
| Pictet-Spengler Derivative (from 5-bromosalicylaldehyde) | Modification of N-terminal meta-tyrosine | Pseudomonas aeruginosa ATCC 15442 | > 128 (inactive) |
| Pictet-Spengler Derivative (from 4-bromobenzaldehyde) | Modification of N-terminal meta-tyrosine | Pseudomonas aeruginosa ATCC 15442 | > 128 (inactive) |
| Pictet-Spengler Derivative (from 4-bromo-3-nitro benzaldehyde) | Modification of N-terminal meta-tyrosine | Pseudomonas aeruginosa ATCC 15442 | > 128 (inactive) |
Note: Pacidamycins generally exhibit a narrow spectrum of activity, with high MIC values (>100 µg/mL) against other organisms such as Enterobacteriaceae and Staphylococcus aureus[1]. Resistance in P. aeruginosa can lead to significantly higher MICs (e.g., 512 µg/mL) due to impaired uptake of the antibiotic.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of Pacidamycin analogs is quantified using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Procedure:
-
Preparation of Antimicrobial Solutions: A series of two-fold dilutions of the Pacidamycin analogs are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The test bacterium is cultured to a logarithmic growth phase and then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units (CFU)/mL).
-
Inoculation: A standardized volume of the bacterial inoculum is added to each well of a microtiter plate containing the different concentrations of the antimicrobial agent.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible turbidity (bacterial growth) is observed.
MraY Inhibition Assay
The inhibitory activity of Pacidamycin analogs against their molecular target, MraY, can be assessed using various enzymatic assays. Two common methods are the fluorescence enhancement assay and the radiochemical assay.
1. Fluorescence Enhancement Assay
Principle: This assay utilizes a fluorescently labeled substrate of MraY. The transfer of the labeled substrate to the lipid carrier results in a change in the fluorescent signal, which is monitored to determine enzyme activity. Inhibition of MraY by an analog will prevent this change in fluorescence.
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified MraY enzyme, the lipid substrate (e.g., undecaprenyl phosphate), and a fluorescently labeled UDP-MurNAc-pentapeptide substrate.
-
Inhibitor Addition: The Pacidamycin analog to be tested is added to the reaction mixture at various concentrations.
-
Initiation of Reaction: The reaction is initiated and incubated at an optimal temperature.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorometer.
-
Data Analysis: The rate of the reaction is calculated from the change in fluorescence. The inhibitory activity of the analog is determined by comparing the reaction rates in the presence and absence of the inhibitor, and IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.
2. Radiochemical Assay
Principle: This assay uses a radiolabeled substrate. The incorporation of the radiolabel into the lipid product is measured to determine MraY activity.
Procedure:
-
Reaction Setup: The assay is performed with purified MraY, the lipid substrate, and a radiolabeled UDP-MurNAc-pentapeptide (e.g., labeled with ¹⁴C or ³H).
-
Inhibitor Incubation: The enzyme is pre-incubated with the Pacidamycin analog.
-
Reaction Initiation and Termination: The reaction is started by the addition of the radiolabeled substrate and stopped after a defined time period.
-
Product Separation: The lipid-linked product is separated from the unreacted substrate, typically by chromatography (e.g., thin-layer chromatography).
-
Quantification: The amount of radioactivity in the product is quantified using a scintillation counter.
-
Analysis: The enzyme activity is determined by the amount of radiolabeled product formed. The inhibitory effect of the analog is calculated by comparing the activity with that of a control reaction without the inhibitor.
Mandatory Visualization
Bacterial Peptidoglycan Biosynthesis Pathway and MraY Inhibition
The following diagram illustrates the key steps in the bacterial peptidoglycan biosynthesis pathway, highlighting the role of the translocase MraY, which is the target of this compound and its analogs.
Caption: Inhibition of MraY by this compound analogs blocks Lipid I formation.
Experimental Workflow for MIC Determination
The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound analogs.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
A Comparative Analysis of Novel Pacidamycin 5 Derivatives: Evaluating Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibiotics with unique mechanisms of action. The pacidamycins, a class of uridyl peptide antibiotics, represent a promising frontier in this endeavor. These compounds inhibit translocase I (MraY), an essential and clinically unexploited enzyme in bacterial cell wall biosynthesis.[1][2][3][4][5] This guide provides a comparative overview of the antibacterial efficacy of newly developed Pacidamycin 5 derivatives, presenting available experimental data and outlining the methodologies used for their validation.
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
Pacidamycins exert their antibacterial effect by targeting MraY, a crucial enzyme in the peptidoglycan biosynthesis pathway. MraY catalyzes the transfer of N-acetylmuramic acid-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I. This is a foundational step in the construction of the bacterial cell wall. By inhibiting MraY, pacidamycins effectively halt cell wall synthesis, leading to bacterial cell death. This distinct mechanism of action makes them particularly interesting candidates for combating bacteria that have developed resistance to other classes of antibiotics.
Comparative Antibacterial Efficacy
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for several new this compound derivatives and related analogues against various bacterial strains. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency. For comparison, data for some conventional antibiotics would ideally be included; however, direct comparative studies with new this compound derivatives are not yet widely available in the public domain.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound Derivatives | |||
| Pacidamycin 5T | Pseudomonas aeruginosa | 32 | |
| Escherichia coli | Inactive | ||
| [2-Cl-Phe]-pacidamycin | Pseudomonas aeruginosa | 64 | |
| Escherichia coli | Inactive | ||
| [3-F-Phe]2-pacidamycin | Pseudomonas aeruginosa | Inactive (>2000) | |
| Escherichia coli | Inactive | ||
| Related Pacidamycin Analogues | |||
| Pacidamycin 4 | Pseudomonas aeruginosa | 16 (MIC90) | |
| Pacidamycin 4 N | Pseudomonas aeruginosa | 64 (MIC90) | |
| Synthetic Dihydropacidamycins | Wild-type and resistant E. coli | 4-8 | |
| Multi-resistant M. tuberculosis | Active (specific MIC not stated) |
Experimental Protocols
The validation of the antibacterial efficacy of new this compound derivatives relies on standardized and reproducible experimental protocols. The most common methods for determining antibacterial potency are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism. The broth microdilution method is a frequently used technique:
-
Preparation of Antimicrobial Agent: A series of twofold dilutions of the this compound derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: The test bacterium is cultured overnight and then diluted to a standardized concentration (typically around 5 x 10^5 colony-forming units per milliliter).
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the bacterial suspension. Control wells (no antimicrobial agent) are included to ensure bacterial growth.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth) of the bacteria.
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed to determine the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial population. This assay is a continuation of the MIC assay:
-
Subculturing: Following the MIC determination, a small aliquot from each well that showed no visible growth is subcultured onto an agar (B569324) plate that does not contain the antimicrobial agent.
-
Incubation: The agar plates are incubated to allow for the growth of any surviving bacteria.
-
Data Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.
An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC.
Visualizing the Experimental Workflow and Mechanism
To further clarify the processes involved in validating these new compounds, the following diagrams illustrate the experimental workflow and the proposed mechanism of action.
References
- 1. SynBio‐SynChem Approaches to Diversifying the Pacidamycins through the Exploitation of an Observed Pictet‐Spengler Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pacidamycin biosynthesis: identification and heterologous expression of the first uridyl peptide antibiotic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Evaluation of Novel Vancomycin Derivatives Containing Quaternary Ammonium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Genomic and Methodological Guide to Pacidamycin and Napsamycin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Pacidamycin and napsamycin, members of the uridylpeptide family of antibiotics, represent promising scaffolds for novel drug development due to their inhibition of the essential bacterial enzyme translocase MraY. Understanding the genetic basis of their biosynthesis is crucial for harnessing their therapeutic potential through synthetic biology and combinatorial biosynthesis approaches. This guide provides a comparative analysis of the pacidamycin and napsamycin biosynthetic gene clusters (BGCs), alongside detailed experimental protocols for their study.
Comparative Analysis of Biosynthetic Gene Clusters
The biosynthesis of both pacidamycin and napsamycin is orchestrated by complex biosynthetic gene clusters (BGCs) that encode a fascinating array of enzymes, including highly dissociated or nonlinear nonribosomal peptide synthetases (NRPSs). While sharing structural similarities in their final products, the genetic organization of their BGCs presents notable differences.
The pacidamycin BGC from Streptomyces coeruleorubidus spans approximately 31 kb and comprises 22 open reading frames (ORFs), designated pacA through pacV[1][2]. In contrast, the napsamycin BGC from Streptomyces sp. DSM5940 is larger, containing 29 hypothetical genes. A key distinction lies in the overall organization of these genes. The gene clusters for napsamycin and the related compound sansanmycin share a striking resemblance in their gene organization, which differs significantly from that of the pacidamycin BGC.
Despite these organizational differences, there is evidence of shared ancestry and conserved enzymatic functions. The napsamycin BGC was initially identified using PCR probes derived from a putative uridylpeptide biosynthetic cluster found in Streptomyces roseosporus, a strain that also harbors the entire pacidamycin BGC. This suggests a degree of genetic homology between the two clusters. Notably, both BGCs contain homologs of genes responsible for the synthesis of the non-proteinogenic amino acid (2S,3S)-diaminobutyric acid (DABA), a key structural component of both antibiotics.
| Feature | Pacidamycin BGC (S. coeruleorubidus) | Napsamycin BGC (Streptomyces sp. DSM5940) |
| Size | ~31 kb | Not explicitly stated, but contains 29 ORFs |
| Number of ORFs | 22 (pacA-V)[1][2] | 29 |
| NRPS System | Highly dissociated NRPS modules[1] | Nonlinear NRPS-like mechanism with discrete single or didomain proteins |
| Key Precursor Biosynthesis | (2S,3S)-DABA: Homologs of cirQ, cirR, cirS, and cirB are present. | (2S,3S)-DABA: Homologs of cirQ, cirR, cirS, and cirB are present. N-methyl DABA, m-tyrosine, and reduced uracil (B121893) moiety synthesis genes are present. |
| Gene Organization | Distinct organization | Similar organization to the sansanmycin BGC |
| Regulation | Putative regulatory genes present | Putative regulatory and resistance genes present |
| Transport | pacC encodes a putative MFS transporter for export | Putative transport-related genes are present |
Visualizing the Biosynthetic Pathways
The proposed biosynthetic pathways for pacidamycin and napsamycin, while not identical, follow a similar logic involving the assembly of a peptide chain, its modification with a uridine (B1682114) moiety, and the incorporation of non-proteinogenic amino acids. The following diagrams, generated using the DOT language, illustrate a comparative overview of these pathways and a typical experimental workflow for their study.
Caption: Comparative overview of Pacidamycin and Napsamycin biosynthetic pathways.
References
Cross-Resistance Profile of Pacidamycin 5: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profile of Pacidamycin 5, a uridyl peptide antibiotic, with other classes of antibiotics against the clinically significant pathogen Pseudomonas aeruginosa. The data presented is compiled from published research to offer an objective overview of this compound's performance and potential as a therapeutic agent.
Executive Summary
This compound, a member of the pacidamycin family of antibiotics, exhibits a narrow but potent spectrum of activity, primarily targeting Pseudomonas aeruginosa.[1][2] These antibiotics function by inhibiting MraY (translocase I), an essential enzyme in the bacterial cell wall biosynthesis pathway.[1] Studies on resistance mechanisms in P. aeruginosa have revealed that high-level resistance to pacidamycins is primarily due to impaired uptake of the antibiotic, and notably, does not confer cross-resistance to other major classes of antibiotics. This unique characteristic suggests that this compound could be effective against multidrug-resistant strains of P. aeruginosa that have developed resistance to other antibiotics through different mechanisms.
Comparative Efficacy and Cross-Resistance
The primary mechanism of high-level resistance to pacidamycins in Pseudomonas aeruginosa involves mutations in the oligopeptide permease (Opp) system, which is responsible for the uptake of the antibiotic across the inner membrane.[3][4] Crucially, mutants with high-level resistance to pacidamycin, due to defects in this uptake system, do not show cross-resistance to other antibiotics.[3][4] In contrast, low-level resistance can be mediated by the overexpression of multidrug resistance efflux pumps, such as MexAB-OprM or MexCD-OprJ, which can confer cross-resistance to other antibiotics like levofloxacin, tetracycline, and erythromycin.[3][4]
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Pacidamycin and other commonly used anti-pseudomonal antibiotics against wild-type P. aeruginosa, alongside the MICs for pacidamycin-resistant mutants.
| Antibiotic | Antibiotic Class | Mechanism of Action | Typical MIC Range for Wild-Type P. aeruginosa (µg/mL) | MIC for High-Level Pacidamycin-Resistant P. aeruginosa (µg/mL) | Cross-Resistance Observed |
| Pacidamycin | Uridyl Peptide | MraY (Translocase I) Inhibition | 8 - 64[5] | >500[3] | - |
| Piperacillin | β-Lactam | Penicillin-Binding Protein (PBP) Inhibition | 2 - 16[6] | No significant change[5] | No[5] |
| Ceftazidime | β-Lactam (Cephalosporin) | Penicillin-Binding Protein (PBP) Inhibition | 2 - 16[6] | No significant change | No |
| Imipenem | β-Lactam (Carbapenem) | Penicillin-Binding Protein (PBP) Inhibition | 1 - 4 | No significant change | No |
| Gentamicin | Aminoglycoside | 30S Ribosomal Subunit Inhibition | 1 - 4[7] | No significant change[5] | No[5] |
| Ciprofloxacin | Fluoroquinolone | DNA Gyrase and Topoisomerase IV Inhibition | 0.25 - 1 | No significant change | No |
| Levofloxacin | Fluoroquinolone | DNA Gyrase and Topoisomerase IV Inhibition | 0.5 - 2 | No significant change (in high-level resistant mutants)[3] | Yes (in low-level resistant mutants)[3] |
Signaling Pathways and Resistance Mechanisms
The mechanism of action of this compound and the primary pathway leading to high-level resistance are depicted below.
Caption: Mechanism of action and high-level resistance to this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotics are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: P. aeruginosa strains are grown overnight on Mueller-Hinton agar (B569324). Colonies are then suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: 96-well microtiter plates are prepared with the diluted antibiotic solutions. Each well is then inoculated with the bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Selection of Pacidamycin-Resistant Mutants
Spontaneous pacidamycin-resistant mutants of P. aeruginosa can be selected as follows:
-
Bacterial Culture: An overnight culture of wild-type P. aeruginosa is grown in Luria-Bertani (LB) broth.
-
Plating on Selective Media: The overnight culture is plated on LB agar plates containing pacidamycin at concentrations of 4x MIC (e.g., 50 µg/mL) or 16x MIC (e.g., 200 µg/mL).[3]
-
Incubation: The plates are incubated at 37°C for 24-48 hours, or until colonies appear.
-
Isolation and Verification: Colonies that grow on the pacidamycin-containing plates are isolated and re-streaked on fresh selective plates to confirm their resistance. The MIC of pacidamycin for these mutants is then determined to quantify the level of resistance.[3]
Experimental Workflow for Cross-Resistance Testing
The following diagram illustrates a typical workflow for assessing cross-resistance.
Caption: Workflow for Cross-Resistance Assessment.
Conclusion
The available data strongly suggests that high-level resistance to this compound in P. aeruginosa, mediated by defects in the Opp uptake system, does not lead to cross-resistance with other classes of antibiotics. This is a significant advantage, as it implies that this compound could remain effective against strains that have developed resistance to frontline anti-pseudomonal drugs through mechanisms such as efflux pump overexpression or target site modification. Further research and clinical studies are warranted to fully explore the therapeutic potential of this compound in the context of multidrug-resistant infections.
References
- 1. Revealing the first uridyl peptide antibiotic biosynthetic gene cluster and probing pacidamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. High-Level Pacidamycin Resistance in Pseudomonas aeruginosa Is Mediated by an Opp Oligopeptide Permease Encoded by the opp-fabI Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-level pacidamycin resistance in Pseudomonas aeruginosa is mediated by an opp oligopeptide permease encoded by the opp-fabI operon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. III. Microbiologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of MIC Range for Pseudomonas aeruginosa and Streptococcus pneumoniae on the Ceftolozane In Vivo Pharmacokinetic/Pharmacodynamic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the safety and toxicity profiles of uridyl peptide antibiotics, with a focus on MraY inhibitors. Due to the limited publicly available toxicity data for Pacidamycin 5, this guide leverages data from functionally and structurally related compounds to provide a comprehensive overview. The comparison centers on the differential toxicity between selective bacterial MraY inhibitors and non-selective inhibitors that also target the human homolog, GlcNAc-1-P-transferase (GPT).
Executive Summary
This compound belongs to the uridyl peptide class of antibiotics that inhibit the bacterial enzyme MraY, a critical component in the peptidoglycan biosynthesis pathway. A key consideration in the development of MraY inhibitors is their selectivity for the bacterial enzyme over its human homolog, GPT. Inhibition of GPT can lead to endoplasmic reticulum (ER) stress and subsequent apoptosis in mammalian cells, a toxicity mechanism well-documented for the MraY inhibitor tunicamycin (B1663573). In contrast, other MraY inhibitors such as liposidomycin, mureidomycin, and capuramycin (B22844) exhibit low toxicity due to their high selectivity for the bacterial target. This guide presents available preclinical data for these related compounds to contextualize the potential safety profile of this compound and its analogs.
Comparative Toxicity of MraY Inhibitors
The following tables summarize the available in vitro and in vivo toxicity data for key MraY inhibitors. It is important to note that direct comparative studies are scarce, and data is often reported for different cell lines or animal models.
Table 1: In Vitro Cytotoxicity of MraY Inhibitors
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| Tunicamycin | Head and Neck Squamous Carcinoma (HNSCC) cells (HN4 and CAL27) | CCK-8 | Cell Viability | Dose-dependent decrease; significant toxicity at 2 µg/mL after 24 hours | [1] |
| Prostate Cancer cells (PC-3) | Not specified | Cell Viability | Dose-dependent decrease; up to 61.5% cell death at 1-10 µg/mL after 96 hours | [2] | |
| J774A1 murine macrophages | MTT | Cell Viability | Time-dependent decrease in cell survival with 1 µM tunicamycin | [3] | |
| Liposidomycin | BALB/3T3 cells | Not specified | Cytotoxicity | No cytotoxicity observed | [4][5] |
| Capuramycin Analogs | Macrophages | Not specified | Cytotoxicity | Not toxic at concentrations tested for intracellular activity | |
| Muraymycin Derivatives (MRH-76 and -92) | Aedes albopictus insect cells | Not specified | Cytotoxicity | Non-toxic at the tested concentration range |
Table 2: In Vivo Toxicity of MraY Inhibitors
| Compound | Animal Model | Route of Administration | Observation | Citation |
| Mureidomycins | Mice | Subcutaneous | Low toxicity | |
| Capuramycin Analogs (RS-112997 and RS-124922) | Mice | Intranasal | Well-tolerated at therapeutic doses for M. tuberculosis infection |
Mechanism of Differential Toxicity: MraY vs. GPT Inhibition
The primary determinant of toxicity for uridyl peptide antibiotics is their selectivity for bacterial MraY over the human homolog GPT.
Caption: Selective vs. Non-selective MraY Inhibition Pathway.
As depicted, selective inhibitors like liposidomycin, mureidomycin, and capuramycin primarily target bacterial MraY, leading to bacterial cell death with minimal effects on mammalian cells. Non-selective inhibitors such as tunicamycin inhibit both MraY and human GPT. The inhibition of GPT disrupts N-linked glycosylation, a crucial process for protein folding in the endoplasmic reticulum, which triggers the Unfolded Protein Response (UPR) and can lead to apoptosis.
Tunicamycin-Induced ER Stress and Apoptosis Pathway
The following diagram illustrates the signaling cascade initiated by GPT inhibition, leading to programmed cell death.
Caption: Tunicamycin-Induced ER Stress Pathway.
Experimental Protocols
Standard methodologies are employed to assess the safety and toxicity of antimicrobial peptides and nucleoside antibiotics.
In Vitro Cytotoxicity Assays
These assays are fundamental for determining the effect of a compound on cell viability and proliferation.
1. MTT [3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyltetrazolium bromide] Assay:
-
Principle: Measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that is measured spectrophotometrically.
-
General Protocol:
-
Seed mammalian cells (e.g., Vero, HEK 293, HepG2) in a 96-well plate and incubate to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for a few hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage of the untreated control. The EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) can then be determined.
-
2. Neutral Red Uptake (NRU) Assay:
-
Principle: Assesses cell membrane integrity. Viable cells take up the neutral red dye and incorporate it into their lysosomes.
-
General Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Remove the treatment medium and add a medium containing neutral red. Incubate for a few hours.
-
Wash the cells to remove excess dye.
-
Extract the dye from the cells using a destaining solution.
-
Measure the absorbance of the extracted dye.
-
Calculate cell viability relative to the control.
-
3. Lactate Dehydrogenase (LDH) Assay:
-
Principle: Measures the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage.
-
General Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.
-
Measure the change in absorbance over time, which is proportional to the amount of LDH released.
-
Compare the LDH levels in the treated samples to a positive control (fully lysed cells) and a negative control (untreated cells) to determine cytotoxicity.
-
Caption: In Vitro Cytotoxicity Assay Workflow.
In Vivo Acute Toxicity Studies
These studies are designed to evaluate the short-term adverse effects of a single or multiple doses of a substance administered within 24 hours.
-
Objective: To determine the potential for acute toxicity in humans, identify target organs for toxicity, and establish a dose range for subsequent studies.
-
Animal Models: Typically conducted in at least two mammalian species, one of which is a non-rodent (e.g., rat and rabbit/dog).
-
General Protocol ("Limit Test"):
-
Administer a high dose of the test substance (e.g., 5 g/kg body weight) orally by gavage to a small group of animals (e.g., 5 rats).
-
Observe the animals closely for a period of up to 14 days for any signs of toxicity, morbidity, and mortality.
-
Record body weight and any clinical observations.
-
At the end of the observation period, perform a gross necropsy and, if necessary, histopathological examination of target organs.
-
If no mortality is observed, the acute oral toxicity is considered to be greater than the tested dose. If mortality occurs, lower doses are tested to determine the dose-response relationship.
-
Conclusion
While direct toxicity data for this compound is not currently available, the extensive research on related MraY inhibitors provides a valuable framework for predicting its safety profile. The key determinant of toxicity for this class of compounds is their selectivity for the bacterial MraY enzyme over the human GPT homolog. Compounds such as liposidomycin, mureidomycin, and capuramycin have demonstrated a favorable safety profile due to their high selectivity. In contrast, the non-selective inhibitor tunicamycin exhibits significant cytotoxicity through the induction of ER stress. Future safety and toxicity studies on this compound and its analogs should prioritize the evaluation of their inhibitory activity against human GPT to assess their potential for off-target effects. The experimental protocols outlined in this guide provide a standardized approach for conducting such preclinical safety assessments.
References
- 1. Tunicamycin induces ER stress and inhibits tumorigenesis of head and neck cancer cells by inhibiting N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liposidomycin, the first reported nucleoside antibiotic inhibitor of peptidoglycan biosynthesis translocase I: The discovery of liposidomycin and related compounds with a perspective on their application to new antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Pacidamycin 5
Immediate Safety and Handling Precautions
Before handling Pacidamycin 5, it is crucial to consult the substance's Safety Data Sheet (SDS). While a specific SDS for this compound was not found, related compounds and general handling procedures for potent pharmaceuticals suggest the following personal protective equipment (PPE) should be worn:
-
Gloves: Chemical-resistant nitrile gloves.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A buttoned lab coat should be worn to protect street clothing.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator may be necessary.
All handling of this compound and its waste should be conducted in a designated area, such as a chemical fume hood, to minimize exposure risk.
Waste Segregation and Disposal Procedures
Proper segregation of waste is critical to ensure safe and compliant disposal. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.
Step 1: Segregate Waste Separate this compound waste from general laboratory and biohazardous waste.[1]
Step 2: Characterize Waste Determine the type of this compound waste generated. This may include:
-
Solid Waste: Unused or expired powder, contaminated personal protective equipment (PPE) like gloves and wipes.
-
Liquid Waste: Solutions containing this compound.
-
Sharps: Needles, syringes, or other sharp implements contaminated with this compound.
Step 3: Containerize and Label Waste Use appropriate, clearly labeled containers for each waste stream.
| Waste Type | Container Type | Label Information | Disposal Route |
| Solid Waste | Puncture-resistant, sealed container | "Hazardous Waste: this compound Solid Waste" | Collection by a licensed hazardous waste disposal service for incineration.[2] |
| Liquid Waste | Leak-proof, sealed container | "Hazardous Waste: this compound Liquid Waste" | Collection by a licensed hazardous waste disposal service for incineration.[2][3] |
| Sharps | Puncture-proof sharps container | "Hazardous Waste: this compound Contaminated Sharps" | Collection by a licensed hazardous waste disposal service for incineration.[2] |
Step 4: Store Waste Store waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.
Step 5: Arrange for Disposal Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.[1] Never dispose of this compound waste down the drain or in the regular trash.[3][4]
Spill Cleanup Protocol
In the event of a spill, immediate action is required to contain and decontaminate the area.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Ensure you are wearing the appropriate PPE before addressing the spill.
-
Contain the Spill: For solid spills, gently cover with absorbent material to avoid raising dust. For liquid spills, absorb with a spill pillow or other absorbent material.
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution, as recommended by your institution's EHS department.
-
Collect Cleanup Debris: All materials used for cleanup should be placed in a designated hazardous waste container and disposed of as this compound solid waste.
-
Rinse: Thoroughly rinse the area with water after decontamination.[2]
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Pacidamycin 5
Essential Safety and Handling Guide for Pacidamycin 5
For Immediate Reference by Laboratory Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound, a member of the pacidamycin family of uridyl peptidyl nucleoside antibiotics.[1][2] These compounds are known for their specific activity against Pseudomonas aeruginosa and function by inhibiting the translocase MraY, which is essential for bacterial cell wall synthesis.[1][2] Due to the potent nature of this antibiotic, strict adherence to the following guidelines is mandatory to ensure personnel safety and experimental integrity.
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate PPE is the primary defense against exposure. The following equipment is required when handling this compound in either solid (powder) or solution form.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect from dust particles and splashes. |
| Hand Protection | Protective Gloves | Chemically resistant, disposable gloves (e.g., nitrile) are mandatory. Gloves must be inspected before use and changed frequently. |
| Body Protection | Impervious Laboratory Coat | A long-sleeved, back-closing lab coat made of a resistant material is required to protect the skin from contamination. |
| Respiratory Protection | N95 or Higher-Rated Respirator | A suitable respirator is essential when handling the powder form or when there is a risk of aerosol generation.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized workflow is critical for safety. All handling of this compound powder should occur within a designated containment area, such as a chemical fume hood, to control dust and potential aerosols.
Preparation and Weighing:
-
Designated Area: Before beginning, ensure the designated handling area (e.g., chemical fume hood) is clean and operational. Confirm that a safety shower and eyewash station are accessible.
-
Donning PPE: Wash hands thoroughly before putting on all required PPE as specified in the table above.
-
Weighing: Carefully weigh the necessary amount of this compound powder using anti-static weigh paper to minimize dust creation.
Dissolution:
-
Solvent Addition: If preparing a solution, gently add the powder to the desired solvent (e.g., DMSO) to prevent splashing.
-
Mixing: Securely cap the container before mixing or vortexing to avoid aerosol formation.
Post-Handling:
-
Decontamination: Thoroughly decontaminate all work surfaces.
-
Doffing PPE: Remove PPE carefully to prevent self-contamination. Dispose of all contaminated, single-use PPE as hazardous waste.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and the development of antibiotic-resistant bacteria. All materials that come into contact with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of any unused this compound as hazardous chemical waste through an approved institutional waste disposal program. Do not discard it down the drain or in general waste. |
| Contaminated Materials | All disposable items (e.g., gloves, pipette tips, empty containers, weigh paper) that have been in contact with this compound must be collected in a designated, clearly labeled hazardous waste container for chemical waste. |
| Liquid Waste (Solutions) | Collect all solutions containing this compound in an approved, sealed container for hazardous chemical waste. Label the container clearly. These solutions should be disposed of according to institutional guidelines for chemical waste. |
Experimental Workflow and Safety Protocol
The following diagram outlines the mandatory workflow for safely handling this compound, from initial preparation to final disposal, ensuring all safety checks are integrated at critical points.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
